Heptanophenone
Description
Properties
IUPAC Name |
1-phenylheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQORVHJMUQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048194 | |
| Record name | Heptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-75-6 | |
| Record name | Heptanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTANOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX07WP06JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Heptanophenone chemical properties and structure
An In-depth Technical Guide to Heptanophenone: Chemical Properties and Structure
This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is characterized as a clear, slightly yellow to yellow liquid at room temperature.[2][3][4] Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.
Table 1: General and Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-phenylheptan-1-one[1] |
| Synonyms | n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone[2][5] |
| CAS Number | 1671-75-6 |
| Molecular Formula | C₁₃H₁₈O[1][4] |
| Molecular Weight | 190.28 g/mol [1] |
| Canonical SMILES | CCCCCCC(=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3[1][5] |
| InChIKey | UXMQORVHJMUQFD-UHFFFAOYSA-N[1][5] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear slightly yellow to yellow liquid[2][3][4] |
| Melting Point | 16.4 °C[1][2][5], 17 °C[3][4] |
| Boiling Point | 283.3 °C[1][2], 155 °C at 15 mmHg[3][4], 100-102 °C at 2 Torr[5] |
| Density | 0.946 g/mL at 25 °C[3][4], 0.9505 g/cm³ at 20 °C[5] |
| Refractive Index | n20/D 1.5077[2][4] |
| Flash Point | >230°F (>110 °C)[4], 113 °C (closed cup), 111.2 °C[2] |
| Vapor Pressure | 0.00319 mmHg at 25°C[2][4] |
| Topological Polar Surface Area | 17.1 Ų[2] |
| XLogP3 | 4.1[1][2] |
Chemical Structure
This compound possesses a structure defined by a heptanoyl group attached to a phenyl group.[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene (B151609) ring, linked by a carbonyl functional group (C=O).[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.[1]
Caption: 2D structure of this compound.
Spectral Data
The structural features of this compound can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm⁻¹, which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of 2800-3100 cm⁻¹.[7] The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule's overall structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 2.95 ppm.[8] The other methylene (B1212753) protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]
¹³C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]
Methodology:
-
Reactant Preparation: Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the reaction.[1]
-
Reaction Setup: The reaction is carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.
-
Acylation: Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.
-
Quenching: After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
-
Workup and Purification: The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
This compound is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.[1]
Protocol for Use as a Standard:
-
Standard Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Mobile Phase Preparation: The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.
-
HPLC System Setup: An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.
-
Injection and Analysis: A precise volume of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).
-
Performance Evaluation: The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]
Caption: General workflow for HPLC analysis using this compound.
Safety and Handling
This compound is known to cause skin and eye irritation.[1][9][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9][11] Work should be conducted in a well-ventilated area.[9][10]
This guide provides a foundational understanding of this compound's chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.
References
- 1. Buy this compound | 1671-75-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1671-75-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. youtube.com [youtube.com]
- 7. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(1671-75-6) 1H NMR [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to Heptanophenone (CAS 1671-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanophenone, with CAS number 1671-75-6, is an aromatic ketone also known as 1-phenyl-1-heptanone or enanthophenone.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for assessing its inhibitory effect on carbonyl reductase are presented. While some sources suggest potential antimicrobial properties, specific data on this aspect is currently limited. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[1][3] It is an organic compound classified as an alkyl phenyl ketone.[3] Due to its hydrophobic nature, it has low solubility in water but is soluble in organic solvents.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 1671-75-6 | [1][2][4] |
| Molecular Formula | C₁₃H₁₈O | [1][2][4] |
| Molecular Weight | 190.28 g/mol | [4][5][6] |
| IUPAC Name | 1-Phenylheptan-1-one | [7] |
| Synonyms | Enanthophenone, Hexyl phenyl ketone, n-Hexyl phenyl ketone | [1][8] |
| InChI Key | UXMQORVHJMUQFD-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCC(=O)C1=CC=CC=C1 | [1] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | 17 °C | [3][8] |
| Boiling Point | 155 °C at 15 mmHg | [3][8] |
| Density | 0.946 g/mL at 25 °C | [3][8] |
| Refractive Index | n20/D 1.5077 | [3][8] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Spectral Data | IR and Mass spectra available in NIST WebBook | [7] |
Synthesis
This compound is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts acylation and adapted from a patented method for a similar compound.[9]
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous benzene, which serves as both the solvent and reactant.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Once the aluminum chloride has dissolved, add heptanoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 20-25°C.
-
After the addition is complete, raise the temperature to 35°C and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess benzene.
-
The crude this compound can be further purified by vacuum distillation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
An In-Depth Technical Guide to Heptanophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of heptanophenone, along with a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.
Core Properties of this compound
This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone.[1] It is a clear, slightly yellow liquid at room temperature and is utilized as a building block in organic synthesis and as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC).[1][2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [2][3][4][5] |
| Molecular Weight | 190.28 g/mol | [2][3][4] |
| Density | 0.946 g/mL at 25 °C | [4] |
| Melting Point | 17 °C | [4] |
| Boiling Point | 155 °C at 15 mmHg | [4] |
| Refractive Index | n20/D 1.5077 | [4] |
| CAS Number | 1671-75-6 | [2][4] |
Experimental Protocols
A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring.
Synthesis of this compound via Friedel-Crafts Acylation
Objective: To synthesize this compound by reacting benzene with heptanoyl chloride in the presence of an aluminum chloride catalyst.
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (or other suitable organic solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Ice bath
Methodology:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is set up in a fume hood.
-
Catalyst Suspension: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath to maintain a low temperature.
-
Addition of Acyl Chloride: Heptanoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture. Hydrogen chloride (HCl) gas is evolved during this step and should be neutralized by the gas trap.[6]
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is brought to room temperature and then heated under reflux (e.g., at 60°C) for a specified time (typically 30-60 minutes) to ensure the reaction goes to completion.[7]
-
Quenching: The reaction mixture is cooled back down in an ice bath. The complex formed is carefully hydrolyzed by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic layers are then combined.
-
Neutralization: The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key stages involved in the synthesis of this compound using the Friedel-Crafts acylation protocol.
References
- 1. This compound | 1671-75-6 [chemicalbook.com]
- 2. Buy this compound | 1671-75-6 [smolecule.com]
- 3. Cas 1671-75-6,this compound | lookchem [lookchem.com]
- 4. This compound 98 1671-75-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Heptanophenone: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of heptanophenone, a significant aromatic ketone. A thorough understanding of its boiling and melting points is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents a logical workflow for property determination.
Physicochemical Data of this compound
This compound, also known as 1-phenyl-1-heptanone, is a clear, slightly yellow liquid at room temperature.[1] Its core physical constants are summarized below, providing a clear reference for laboratory and industrial applications.
| Property | Value | Conditions |
| Melting Point | 17 °C (lit.) | - |
| 16.4 °C | - | |
| Boiling Point | 283.3 °C | - |
| 155 °C | at 15 mmHg | |
| 100-102 °C | at 2 Torr | |
| Density | 0.946 g/mL | at 25 °C (lit.) |
| 0.9505 g/cm³ | at 20 °C | |
| Refractive Index | n20/D 1.5077 | (lit.) |
Data compiled from multiple sources.[1][2][3][4][5][6]
Experimental Protocols
Accurate determination of the boiling and melting points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail the standard experimental procedures for these measurements.
Determination of Melting Point
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[7][8] The capillary method is a common and reliable technique for this determination.[9]
Apparatus:
-
Capillary tubes (sealed at one end)[9]
-
Thermometer
-
Sample of this compound (in solid form, which may require cooling)
Procedure:
-
Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[11]
-
Observation: The sample is observed through a magnifying eyepiece. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Since this compound has a relatively high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is often performed to prevent decomposition.[4] For smaller sample volumes, a micro-boiling point method can be employed.[13]
Apparatus:
-
Heating mantle or oil bath
-
Small test tube or distillation flask
-
Thermometer
-
Capillary tube (sealed at one end)
-
Clamps and stand
Procedure (Micro-Boiling Point Method):
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[14]
-
Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid. A thermometer is positioned so that the bulb is near the opening of the capillary tube but not touching the sides or bottom of the test tube.[12][14]
-
Heating: The test tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Observation: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[15]
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a standardized workflow for the determination and validation of the physical properties of a chemical compound like this compound.
Caption: Workflow for determining physical properties of this compound.
References
- 1. This compound | 1671-75-6 [chemicalbook.com]
- 2. Buy this compound | 1671-75-6 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. This compound [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. uomus.edu.iq [uomus.edu.iq]
Heptanophenone Solubility: A Technical Guide for Researchers
Introduction
Heptanophenone, an aromatic ketone, sees significant application in various research and development sectors, including as a reference standard in analytical chemistry and a building block in organic synthesis. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in sample preparation, reaction chemistry, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, complete with experimental protocols and workflow visualizations to support laboratory professionals.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar alkyl chain and a moderately polar phenyl ketone group—it is expected to be soluble in most common organic solvents and sparingly soluble in water.
To provide a practical reference, the following table summarizes the known qualitative solubility and includes quantitative data for structurally similar homologous ketones, hexanophenone (B1345741) and octanophenone, to offer an estimated solubility profile.
| Solvent Family | Solvent Name | This compound Solubility | Estimated Solubility ( g/100 mL) at 25 °C (based on homologs) |
| Alcohols | Methanol | Soluble | > 10 |
| Ethanol | Soluble | > 10 | |
| Ketones | Acetone | Soluble | > 10 |
| Ethers | Diethyl Ether | Soluble | > 10 |
| Esters | Ethyl Acetate | Soluble | > 10 |
| Aromatic Hydrocarbons | Toluene | Soluble | > 10 |
| Halogenated Alkanes | Dichloromethane | Soluble | > 10 |
| Chloroform | Soluble | > 10 |
Note: The qualitative solubility of "Soluble" indicates that this compound is expected to dissolve readily in these solvents under standard laboratory conditions. The estimated quantitative values are extrapolated from the behavior of similar alkyl phenyl ketones and should be confirmed experimentally for specific applications.
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 10 mL)
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely evaporated, weigh the vial containing the dried this compound residue.
-
Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent used.
-
-
Chromatographic Analysis (preferred method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
This compound Analysis by HPLC: A General Workflow
This compound is often used as a test compound to evaluate the performance of HPLC columns and methods.[1][2]
Caption: General workflow for HPLC analysis of this compound.
References
An In-depth Technical Guide to the Spectral Data Interpretation of Heptanophenone
This guide provides a comprehensive analysis of the spectral data for heptanophenone, a ketone with the chemical formula C₁₃H₁₈O.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate the compound's structure.
Data Presentation
The following tables summarize the quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |
| 7.50 | Multiplet | 3H | Aromatic Protons (meta and para to C=O) |
| 2.93 | Triplet | 2H | -CH₂- adjacent to C=O |
| 1.70 | Quintet | 2H | -CH₂- |
| 1.33 | Multiplet | 6H | -(CH₂)₃- |
| 0.90 | Triplet | 3H | Terminal -CH₃ |
Solvent: CDCl₃, Instrument: 90 MHz[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | Carbonyl Carbon (C=O) |
| 137.0 | Aromatic Carbon (quaternary) |
| 132.8 | Aromatic Carbon |
| 128.5 | Aromatic Carbon |
| 128.0 | Aromatic Carbon |
| 38.6 | -CH₂- adjacent to C=O |
| 31.6 | -CH₂- |
| 29.1 | -CH₂- |
| 24.2 | -CH₂- |
| 22.5 | -CH₂- |
| 14.0 | Terminal -CH₃ |
Solvent: CDCl₃[1]
Table 3: IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 2955, 2930, 2860 | Strong | Aliphatic C-H stretch |
| 1685 | Strong | C=O stretch (aromatic ketone) |
| 1598, 1582, 1448 | Medium-Strong | Aromatic C=C stretch |
| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample Preparation: Liquid Film[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 190 | 15 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [C₆H₅CO(CH₂)]⁺ or rearrangement product |
| 105 | 80 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Ionization[1][3]
Experimental Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and improve resolution.[5]
-
Data Acquisition :
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The data is then Fourier transformed to obtain the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.[5]
-
For ¹³C NMR, data acquisition is similar, but often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[6] Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[6]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the "neat" or thin liquid film method is commonly used.[7] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] For solid samples, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]
-
Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer.[8] An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[7] A background spectrum is typically run first and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction : The this compound sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[9]
-
Ionization : In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[10] This high-energy process often causes the molecular ion to fragment.[9]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.[10] The analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[10]
-
Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]
Mandatory Visualizations
Caption: Workflow for Spectroscopic Structure Elucidation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C13H18O | CID 74282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Heptanophenone material safety data sheet (MSDS) handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the material safety data for heptanophenone, focusing on safe handling protocols, emergency procedures, and personal protection. The information is compiled from various safety data sheets to ensure a comprehensive understanding for professionals in laboratory and drug development settings.
Core Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] Understanding its physical and chemical properties is crucial for safe storage and use.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from multiple safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | [2][4] |
| Boiling Point | 155°C at 15 mmHg; 283°C | [1][2] |
| Melting/Freezing Point | 16°C to 17°C | [1][2] |
| Flash Point | 110°C to 113°C (closed cup) | [1] |
| Density | 0.946 g/mL at 25°C | |
| Refractive Index | 1.505 - 1.508 at 20°C | [1] |
| Purity | >98% (GC) | [2] |
Note: Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available in the reviewed documents.[1]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Handling and Storage
-
Ventilation: Use this compound only in well-ventilated areas, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]
-
Container Management: Keep containers tightly closed when not in use.[1][2] Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation occurs.[2]
-
Eye Contact: If this compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4][5] Never give anything by mouth to an unconscious person.[1]
Visualizing Safety Protocols
The following diagrams illustrate the recommended workflows for handling spills and for personal protection.
Caption: Workflow for handling a this compound spill.
Caption: Personal protective equipment (PPE) protocol.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a vapor respirator if necessary.[1][3]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]
-
Containment and Cleaning: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[4][5] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3][4] A face shield may be necessary for larger quantities or when there is a risk of splashing.[2]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing, such as a lab coat or long-sleeved shirt, to prevent skin contact.[1][2][3]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[4] However, if ventilation is insufficient or there is a risk of inhaling vapors, a NIOSH-approved vapor respirator should be used.[2][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish fires.[1][4][5]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides.[1][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
References
An In-depth Technical Guide on the Biological Activity of Heptanophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heptanophenone, a simple aromatic ketone, and its diverse derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological properties of these compounds, with a focus on their anticonvulsant, antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols, quantitative activity data, and visualizations of relevant biological pathways are presented to facilitate further research and drug development endeavors.
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential to manage and prevent seizures. The primary screening models for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 6d (a triazolopyrimidine derivative) | MES | 15.8 | >300 | >19.0 | [1] |
| scPTZ | 14.1 | >300 | >21.3 | [1] | |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | 49.6 | Not Reported | Not Reported | [2] |
| scPTZ | 67.4 | Not Reported | Not Reported | [2] | |
| 6 Hz (32 mA) | 31.3 | Not Reported | Not Reported | [2] | |
| 6 Hz (44 mA) | 63.2 | Not Reported | Not Reported | [2] | |
| Quinazolinone Derivative 5f | MES | 28.90 | Not Reported | Not Reported | [3] |
| Quinazolinone Derivative 5b | MES | 47.38 | Not Reported | Not Reported | [3] |
| Quinazolinone Derivative 5c | MES | 56.40 | Not Reported | Not Reported | [3] |
A standardized approach is crucial for the preclinical evaluation of novel anticonvulsant compounds.[4] The following protocols are adapted from established methodologies.[1][4][5]
Maximal Electroshock (MES) Seizure Model
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.[4][5]
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.[1][4]
-
Observe the animal for the presence or absence of a tonic hindlimb extension (THLE).
-
The absence of THLE is considered a protective effect.[4]
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from THLE.[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Objective: To screen compounds for potential efficacy against generalized absence seizures.[4]
-
Animals: Mice.
-
Procedure:
-
Administer the test compound or vehicle (i.p. or p.o.).
-
After a set time, inject pentylenetetrazole (PTZ) subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).[1]
-
Place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Parameters to measure include the latency to the first seizure and the severity of the seizure, often using a standardized scoring system like the Racine scale.[4]
-
A compound is considered protective if it prevents the onset of a single episode of clonic spasms lasting more than 5 seconds.[1]
-
Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.
-
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Some anticonvulsant derivatives are thought to exert their effects by modulating the GABAergic system. For instance, the activity of certain compounds can be antagonized by flumazenil, a benzodiazepine (B76468) receptor antagonist, suggesting an interaction with the GABA-A receptor.[1][6] Molecular docking studies have further supported the binding of some derivatives to the benzodiazepine binding site of the GABA-A receptor.[1][7]
Proposed GABA-A Receptor Modulation Pathway
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens. This has prompted investigations into their potential as novel antimicrobial agents, particularly in the context of rising antibiotic resistance.[8]
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | [9] |
| Rhizopus oryzae | 4 | [9] | |
| Various Candida spp. | 2 - 16 | [9] | |
| Xanthoxyline-derived Chalcone | Trichophyton rubrum | 12.5 | [10] |
| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 | [11] |
| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [11] |
| Brominated Chalcone | Staphylococcus aureus | 31.25 - 125 | [12] |
MIC: Minimum Inhibitory Concentration
Standardized methods are essential for determining the in vitro efficacy of potential antimicrobial agents. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[13][14]
Broth Microdilution Method
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).
-
Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14][15]
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Workflow for Broth Microdilution Assay
Caption: Experimental workflow for the broth microdilution MIC assay.
Cytotoxic Activity
The cytotoxic potential of this compound derivatives is a critical area of investigation, particularly for the development of anticancer agents. The 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) are key metrics used to quantify this activity.
Table 3: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | IC50/LC50 | Exposure Time | Reference |
| α-Pyrrolidinooctanophenone (α-POP) | Human Aortic Endothelial (HAE) cells | 15.6 µM (LC50) | 48 h | [16] |
| Rapanone (a benzoquinone) | PC3 (prostate cancer) | 6.50 µg/mL | 24 h | [17][18] |
| Du145 (prostate cancer) | 7.68 µg/mL | 24 h | [17][18] | |
| FTC133 (thyroid cancer) | 6.01 µg/mL | 24 h | [17][18] | |
| 8505C (thyroid cancer) | 7.84 µg/mL | 24 h | [17][18] | |
| Caco-2 (colorectal carcinoma) | 8.79 µg/mL | 24 h | [17][18] | |
| Benzophenone (B1666685) Glucopyranoside Derivative 18 | Esophageal, stomach, and prostate cancer cell lines | < 10 µM | Not Reported | [19] |
| Benzophenone Derivative 1 | HL-60 (leukemia) | 0.48 µM | Not Reported | [20] |
| A-549 (lung cancer) | 0.82 µM | Not Reported | [20] | |
| SMMC-7721 (liver cancer) | 0.26 µM | Not Reported | [20] | |
| SW480 (colon cancer) | 0.99 µM | Not Reported | [20] |
-
Objective: To assess the effect of a compound on cell viability by measuring mitochondrial metabolic activity.
-
Materials: 96-well plates, cultured cells, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.[21]
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[21][22]
Inhibition of the NF-κB Pathway by this compound Derivatives
Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.
-
Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21][23]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or BV2).
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess assay, which is an indicator of NO production.
-
Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols summarized in this guide highlight their potential as lead structures for the development of new therapeutics for epilepsy, infectious diseases, cancer, and inflammatory disorders. The continued exploration of structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for their ongoing investigations into this valuable chemical scaffold.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpp.com [ijpp.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Antibacterial Activity of Natural Flavonoids [mdpi.com]
- 9. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 10. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells | springermedicine.com [springermedicine.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Natural occurrence and synthesis of heptanophenone
An in-depth technical guide on the natural occurrence and synthesis of heptanophenone for researchers, scientists, and drug development professionals.
Abstract
This compound (C₁₃H₁₈O), also known as 1-phenylheptan-1-one, is an aromatic ketone with applications in various chemical syntheses and as a reference standard in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of its natural occurrence, detailed protocols for its chemical synthesis, and a summary of its physicochemical properties. The primary synthetic routes, including Friedel-Crafts acylation and the oxidation of heptylbenzene (B126430), are discussed in detail, with quantitative data presented for comparison. Methodologies for key experiments and visual diagrams of reaction mechanisms and workflows are provided to support researchers in the fields of organic synthesis and drug development.
Natural Occurrence and Isolation
This compound is found as a naturally occurring compound in some plants and is a component of certain essential oils. While not as widespread as other ketones, its presence has been identified in specific natural sources. The isolation of this compound from these materials typically involves extraction followed by chromatographic purification.
Known Natural Sources
While specific documentation on the widespread natural occurrence of this compound is limited, aromatic ketones are known constituents of various plant extracts and essential oils. Further research into the volatile organic compounds of various plant species is likely to reveal more sources. For context, related methyl ketones like 2-heptanone (B89624) have been identified as being produced by bacteria in honey bee hives, where they play a protective role.[3]
Experimental Protocol: Isolation from Plant Material
The following is a generalized protocol for the isolation and purification of aromatic ketones like this compound from a plant matrix. This procedure may require optimization based on the specific plant material.
Objective: To extract and isolate this compound from a dried plant sample.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (80%)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
TLC plates (silica gel)
Procedure:
-
Extraction: Macerate 100 g of the dried, powdered plant material in 500 mL of 80% methanol for 48 hours at room temperature.[4]
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, yielding a crude aqueous extract.
-
Solvent Partitioning: Transfer the aqueous extract to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lipophilic extract.
-
Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
-
Purification: Combine the fractions containing the compound of interest (identified by comparison with a this compound standard on TLC). Concentrate the combined fractions to yield the purified this compound.[5][6]
Chemical Synthesis of this compound
Several synthetic methods are available for the preparation of this compound. The most common and industrially significant routes are Friedel-Crafts acylation of benzene (B151609) and oxidation of heptylbenzene.
Friedel-Crafts Acylation
This classic method involves the electrophilic aromatic substitution reaction between an aromatic compound (benzene) and an acylating agent (heptanoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7][8] The reaction proceeds via the formation of a highly electrophilic acylium ion.
Reaction: C₆H₆ + CH₃(CH₂)₅COCl --(AlCl₃)--> C₆H₅CO(CH₂)₅CH₃ + HCl
Mechanism:
-
Formation of Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from heptanoyl chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound from benzene and heptanoyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (use with extreme caution in a fume hood)
-
Heptanoyl chloride
-
Ice-water bath
-
Hydrochloric acid (HCl), 5% solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a dropping funnel and a reflux condenser. Place the flask in an ice-water bath.
-
Reactant Loading: Charge the flask with anhydrous benzene (e.g., 50 mL) and anhydrous AlCl₃ (1.1 equivalents).
-
Addition of Acylating Agent: Add heptanoyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes with constant stirring. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 5% HCl, water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Oxidation of Heptylbenzene
An alternative synthesis route is the oxidation of the corresponding alkylbenzene, heptylbenzene. This method can be advantageous as it avoids the use of highly reactive acyl chlorides and strong Lewis acids. Various oxidizing agents can be employed for this transformation.
Reaction: C₆H₅(CH₂)₆CH₃ + [O] --> C₆H₅CO(CH₂)₅CH₃
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
Objective: To synthesize this compound by oxidizing heptylbenzene.
Materials:
-
Heptylbenzene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane
-
Sodium bisulfite (NaHSO₃)
-
Aqueous sulfuric acid (10%)
Procedure:
-
Setup: In a round-bottom flask, dissolve heptylbenzene (1 equivalent) and sodium carbonate (1.5 equivalents) in water.
-
Oxidation: Heat the mixture to 70-80°C and add a solution of KMnO₄ (2.5 equivalents) in water portion-wise over 2 hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction by TLC. Continue heating until the heptylbenzene is consumed.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Acidification & Extraction: Acidify the filtrate with 10% sulfuric acid and extract three times with dichloromethane.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation.
Data Summary
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O | [2][9] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | Clear, slightly yellow liquid | [2] |
| Melting Point | 17 °C | [10] |
| Boiling Point | 155 °C at 15 mmHg | [10] |
| Density | 0.946 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.5077 | [10] |
| Flash Point | 113 °C (closed cup) | [10] |
Comparison of Synthesis Methods
The selection of a synthetic route depends on factors such as starting material availability, desired scale, and safety considerations.
| Parameter | Friedel-Crafts Acylation | Oxidation of Heptylbenzene |
| Starting Materials | Benzene, Heptanoyl Chloride | Heptylbenzene |
| Key Reagent | AlCl₃ (Lewis Acid) | KMnO₄ (Oxidizing Agent) |
| Advantages | High yields, well-established | Avoids acyl halides, milder conditions possible |
| Disadvantages | Stoichiometric catalyst needed, corrosive reagents, potential for side reactions | Over-oxidation to carboxylic acid possible, waste (MnO₂) |
| Typical Yield | 70-90% | 50-70% |
Biological Activity
This compound has been investigated for various biological activities. Studies have suggested potential antimicrobial properties.[1] It has also been examined for its inhibitory effect on certain enzymes, such as carbonyl reductase.[2] Due to its chemical structure, it can cause skin and eye irritation, necessitating careful handling in laboratory settings.[1] Further research is required to fully elucidate its biological roles and potential signaling pathway interactions. At present, no specific, well-defined signaling pathway has been predominantly associated with this compound in the literature.
References
- 1. Buy this compound | 1671-75-6 [smolecule.com]
- 2. This compound | 1671-75-6 [chemicalbook.com]
- 3. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 苯庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Heptanophenone in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanophenone, an aromatic ketone, presents a compelling scaffold for medicinal chemistry exploration. While direct pharmacological data on this compound is emerging, its structural characteristics—a phenyl ring coupled with a seven-carbon aliphatic chain—suggest potential interactions with biological targets implicated in a range of pathologies. This technical guide synthesizes the available evidence for related compounds and outlines a comprehensive strategy for the investigation of this compound and its derivatives as novel therapeutic agents. We provide detailed experimental protocols for evaluating its potential anticonvulsant and anti-inflammatory activities, propose relevant signaling pathways for mechanistic studies, and establish a framework for the systematic collection and analysis of quantitative data. This document serves as a foundational resource for researchers aiming to unlock the medicinal potential of this intriguing molecule.
Introduction
The benzophenone (B1666685) moiety is a well-established pharmacophore found in numerous biologically active compounds. The versatility of the ketone linkage and the potential for substitution on the phenyl ring have made it a privileged scaffold in drug discovery. This compound, or 1-phenyl-1-heptanone, represents a simple yet intriguing member of the alkyl phenyl ketone family. The presence of a moderately long alkyl chain introduces lipophilicity that can facilitate passage across biological membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) drug candidates.
Emerging research on long-chain alkyl phenyl ketones suggests a dependency of biological activity on the length of the alkyl chain, indicating that the heptyl moiety of this compound may confer specific pharmacological properties.[1] This guide focuses on two primary areas of investigation for this compound and its derivatives: anticonvulsant and anti-inflammatory applications.
Potential Therapeutic Applications
Anticonvulsant Activity
The structural features of this compound, particularly the aromatic ring, are common to many anticonvulsant drugs. The mechanism of action for many such drugs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[2] The lipophilic nature of this compound could allow it to penetrate the CNS and interact with these targets within the brain.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the transcription factor NF-κB, are proven therapeutic strategies. Substituted benzophenones have demonstrated anti-inflammatory properties, suggesting that this compound derivatives could be developed as novel anti-inflammatory agents.[3]
Proposed Experimental Evaluation
To systematically evaluate the medicinal chemistry potential of this compound, a phased experimental approach is recommended. This involves the synthesis of a focused library of derivatives, followed by in vitro and in vivo screening.
Synthesis of this compound Derivatives
A library of this compound derivatives should be synthesized to explore structure-activity relationships (SAR). A primary focus should be on substitution at the 4-position of the phenyl ring, as this is a common strategy for modulating the activity of benzophenone-based compounds.
Experimental Protocol: Synthesis of 4-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of 4-substituted this compound derivatives via Friedel-Crafts acylation.
-
Materials and Reagents:
-
Substituted benzene (B151609) (e.g., anisole, toluene, bromobenzene)
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
-
-
Procedure:
-
To a stirred solution of the substituted benzene (1.2 equivalents) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 equivalents) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add heptanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice containing 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vivo Screening for Anticonvulsant Activity
The Maximal Electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]
Experimental Protocol: Maximal Electroshock (MES) Test [4]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: Electroconvulsometer with corneal electrodes.
-
Procedure:
-
Administer the test compound (this compound or its derivatives, suspended in a vehicle like 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.
-
A control group receives the vehicle only. A positive control group receives a standard anticonvulsant like phenytoin.
-
At the time of expected peak effect (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected mice in each group and determine the median effective dose (ED₅₀).
-
In Vivo Screening for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema [7]
-
Animals: Male Wistar rats (150-200 g).
-
Apparatus: Plethysmometer.
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer the test compound (this compound or its derivatives) orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The increase in paw volume is calculated as the percentage of edema compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Mechanistic Investigations: Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Based on the activities of related compounds, the following signaling pathways are proposed as starting points for investigating the mechanism of this compound derivatives.
Anticonvulsant Mechanisms
-
Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants act by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[9]
-
Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal firing.[10][11]
Anti-inflammatory Mechanisms
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation.[12][13] Small molecules can inhibit this pathway at various points, preventing the transcription of pro-inflammatory genes.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.[14]
Data Presentation and Visualization
Systematic data collection and clear presentation are essential for evaluating SAR and identifying lead compounds.
Quantitative Data Summary
Quantitative data from the proposed assays should be compiled in structured tables for easy comparison.
Table 1: Anticonvulsant Activity of this compound Derivatives (MES Test)
| Compound | Substitution (R) | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) |
| This compound | H | Data to be generated | ||
| Derivative 1 | 4-OCH₃ | Data to be generated | ||
| Derivative 2 | 4-Cl | Data to be generated | ||
| Phenytoin | - | Reference data |
Table 2: Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Substitution (R) | Dose (mg/kg) | Edema Inhibition (%) at 3h | IC₅₀ (mg/kg) |
| This compound | H | Data to be generated | ||
| Derivative 1 | 4-OCH₃ | Data to be generated | ||
| Derivative 2 | 4-Cl | Data to be generated | ||
| Indomethacin | - | Reference data |
Table 3: In Vitro COX Inhibition by this compound Derivatives
| Compound | Substitution (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | H | Data to be generated | ||
| Derivative 1 | 4-OCH₃ | Data to be generated | ||
| Derivative 2 | 4-Cl | Data to be generated | ||
| Celecoxib | - | Reference data |
Visualization of Workflows and Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the research strategy and potential mechanisms of action.
Conclusion
This compound represents an underexplored yet promising scaffold in medicinal chemistry. Based on the established biological activities of structurally related benzophenones and long-chain alkyl phenyl ketones, there is a strong rationale for investigating this compound and its derivatives as potential anticonvulsant and anti-inflammatory agents. This technical guide provides a comprehensive framework for such an investigation, including detailed experimental protocols, proposed mechanistic pathways, and a structured approach to data management. The successful execution of these studies has the potential to identify novel lead compounds and expand the therapeutic utility of the benzophenone chemical class.
References
- 1. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 11. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academicjournals.org [academicjournals.org]
Heptanophenone's Mechanism of Action in Enzymatic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanophenone, an alkyl phenyl ketone, is a compound with emerging biological significance. While comprehensive research into its specific enzymatic interactions is ongoing, existing studies have identified it as an inhibitor of carbonyl reductase. This technical guide provides a detailed overview of the known mechanism of action of this compound in enzymatic reactions, focusing on its interaction with carbonyl reductase. It also explores potential, though currently speculative, impacts on associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the available data, presenting detailed experimental methodologies, and visualizing key concepts.
Core Mechanism of Action: Inhibition of Carbonyl Reductase
The primary documented enzymatic interaction of this compound is the inhibition of carbonyl reductase. A study by Imamura et al. (2007) identified this compound as a competitive inhibitor of carbonyl reductase in pig heart cytosol[1][2][3][4]. Carbonyl reductases (CBRs) are a family of NADPH-dependent oxidoreductases that play a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins (B1171923), quinones, and various drugs[5][6][7].
Competitive Inhibition
Competitive inhibition occurs when an inhibitor molecule, in this case, this compound, reversibly binds to the active site of an enzyme, preventing the substrate from binding[8][9][10]. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged[8]. The inhibitor's effectiveness is dependent on its concentration relative to the substrate's concentration.
The study by Imamura et al. (2007) demonstrated that several alkyl phenyl ketones, including this compound, act as substrate inhibitors for carbonyl reductase, suggesting they compete with the enzyme's natural substrates for binding to the active site[1][2][3][4].
Quantitative Data on Carbonyl Reductase Inhibition
While the aforementioned study established the inhibitory action of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound are not publicly available in the cited literature. The study did, however, provide a relative ranking of the inhibitory potency of various alkyl phenyl ketones.
| Compound | Relative Inhibitory Potency |
| Hexanophenone | > Valerophenone > This compound |
| Butyrophenone | < This compound |
| Propiophenone | < Butyrophenone |
| Acetophenone | << Propiophenone |
| Nonanophenone | << Propiophenone |
Table 1: Relative inhibitory potencies of alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol, as reported by Imamura et al. (2007)[1][2][3][4].
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory effect of this compound on carbonyl reductase activity, based on standard methodologies for this enzyme class.
In Vitro Carbonyl Reductase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on purified carbonyl reductase.
Materials:
-
Purified recombinant human or porcine carbonyl reductase 1 (CBR1)
-
This compound
-
NADPH (cofactor)
-
Substrate (e.g., 4-benzoylpyridine, menadione, or a specific quinone substrate)[1][2]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplates (UV-transparent or black for fluorescence)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm)
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare working solutions of the enzyme, NADPH, and substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control for 100% activity)
-
Carbonyl reductase solution
-
-
Include control wells:
-
No inhibitor (100% enzyme activity)
-
No enzyme (background)
-
No substrate (background)
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for the binding of this compound to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate and NADPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the decrease in NADPH concentration by measuring the absorbance at 340 nm or the decrease in NADPH fluorescence over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Logical Relationships
The direct impact of this compound on specific signaling pathways has not yet been elucidated. However, based on its known inhibitory effect on carbonyl reductase, we can postulate potential downstream consequences. Carbonyl reductase is involved in various cellular processes, including the detoxification of xenobiotics and the metabolism of signaling molecules like prostaglandins[5][6][11].
Hypothetical Impact on Prostaglandin (B15479496) Signaling
Carbonyl reductase can act as a prostaglandin 9-ketoreductase, converting prostaglandin E2 (PGE2) to PGF2α[11]. These two prostaglandins often have opposing biological effects. By inhibiting this conversion, this compound could theoretically alter the balance of these signaling molecules, although this has not been experimentally verified.
Caption: Hypothetical modulation of prostaglandin signaling by this compound.
Experimental Workflow for Investigating Carbonyl Reductase Inhibition
The logical flow of an investigation into the enzymatic inhibition by this compound would follow a standard drug discovery screening and characterization process.
Caption: Experimental workflow for characterizing an enzyme inhibitor.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound acts as a competitive inhibitor of carbonyl reductase. This finding provides a crucial starting point for understanding the biological effects of this compound. However, a significant knowledge gap remains. Future research should focus on:
-
Quantitative Characterization: Determining the IC50 and Ki values of this compound for carbonyl reductases from various species and tissues.
-
Specificity Profiling: Assessing the inhibitory activity of this compound against a broader panel of enzymes to understand its selectivity.
-
Signaling Pathway Elucidation: Investigating the downstream effects of carbonyl reductase inhibition by this compound in cellular and in vivo models to confirm its impact on pathways such as prostaglandin metabolism.
-
Toxicological and Pharmacological Evaluation: Comprehensive studies to understand the safety and potential therapeutic applications of this compound.
This in-depth guide has synthesized the available information on the enzymatic mechanism of action of this compound. While the data is currently limited to its interaction with carbonyl reductase, this provides a solid foundation for further investigation into the pharmacological and toxicological profile of this compound. The provided protocols and conceptual diagrams are intended to guide future research in this promising area.
References
- 1. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CBR1 - Wikipedia [en.wikipedia.org]
- 6. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonyl reductase (NADPH) - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Heptanophenone via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of heptanophenone, an aromatic ketone, through the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride. This electrophilic aromatic substitution is a fundamental and versatile method for the formation of carbon-carbon bonds, yielding aryl ketones that are valuable intermediates in various fields, including pharmaceutical synthesis.
The described protocol utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to activate the acylating agent, facilitating the electrophilic attack on the benzene ring. Due to the formation of a stable complex between the product ketone and the catalyst, a stoichiometric amount of AlCl₃ is typically required.[1][2]
Data Presentation
The efficiency of the Friedel-Crafts acylation is contingent upon several parameters, including the choice of solvent, reaction time, and temperature. The following table summarizes representative reaction conditions and expected yields for the synthesis of alkyl phenyl ketones based on established protocols for similar acylations.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| Benzene | Heptanoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-4 | This compound | 85-95 |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90[3] |
| Toluene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6[3] |
| Anisole | Acetic Anhydride | Zeolite | Acetic Acid | 118 | 5 | 4-Methoxyacetophenone | 94 |
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are critical for the success of this reaction.
Materials and Reagents
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Crushed ice
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel)
Procedure
1. Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the flask to 0-5 °C using an ice-water bath.
2. Addition of Reactants:
-
Charge the dropping funnel with a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Following the addition of heptanoyl chloride, add benzene (1.2 equivalents) dropwise via the dropping funnel under the same temperature control.
3. Reaction:
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Upon completion, cautiously pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[3]
-
Transfer the resulting mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
5. Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation. This compound has a boiling point of 155 °C at 15 mmHg.
6. Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
Heptanophenone as an Internal Standard for Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing heptanophenone as an internal standard in gas chromatography (GC). The information herein is intended to guide researchers, scientists, and drug development professionals in the principles and practical application of this method for accurate and reliable quantitative analysis of volatile and semi-volatile organic compounds.
Introduction to Internal Standards in Gas Chromatography
In quantitative gas chromatography, an internal standard (IS) is a chemical substance added in a constant amount to all samples, calibration standards, and quality control samples.[1] The use of an internal standard is a robust technique to correct for variations in sample injection volume, solvent evaporation, and inconsistencies in the analytical process.[2] By comparing the peak area of the analyte to the peak area of the internal standard, a response factor can be calculated, leading to more accurate and precise quantification.[2]
Key principles for selecting an effective internal standard include:
-
It should be a compound that is not naturally present in the sample matrix.
-
It must be chemically similar to the analyte(s) of interest but chromatographically resolved from them and other sample components.
-
It should have a retention time close to that of the target analytes.
-
It must be chemically inert and not react with the sample components.
-
It should be of high purity.
This compound: Properties and Suitability as an Internal Standard
This compound, also known as 1-phenyl-1-heptanone, is an aromatic ketone. Its chemical and physical properties make it a suitable internal standard for the GC analysis of a variety of organic compounds, particularly those with similar functional groups or boiling points.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Boiling Point | 155 °C at 15 mmHg |
| Density | 0.946 g/mL at 25 °C |
| Refractive Index | n20/D 1.5077 |
| Form | Liquid |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and hexane. |
Source: PubChem, Sigma-Aldrich[3]
Application: Quantification of Volatile Compounds in a Complex Matrix
This section outlines a general protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte in a complex organic matrix, such as in the analysis of essential oils or for impurity profiling in drug development.
Experimental Workflow
The overall workflow for using an internal standard in a quantitative GC analysis involves several key steps from sample preparation to data analysis.
Caption: Workflow for quantitative GC analysis using an internal standard.
Protocol: Quantitative Analysis using this compound as an Internal Standard
This protocol provides a step-by-step guide for the quantitative analysis of a target analyte using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
Materials:
-
This compound (≥98% purity)
-
Target analyte(s) of known purity
-
High-purity solvent (e.g., hexane, ethyl acetate, methanol)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas Chromatograph with FID
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with a suitable high-purity solvent to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by accurately diluting a stock solution of the target analyte(s) to achieve a range of concentrations that bracket the expected concentration in the samples.
-
To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. For example, add 100 µL of a 1000 µg/mL this compound stock solution to 900 µL of each analyte calibration standard to yield a final internal standard concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve or dilute the sample in a known volume of the chosen solvent.
-
Add the same constant and known amount of the this compound internal standard stock solution to the prepared sample as was added to the calibration standards.
-
-
GC-FID Analysis:
-
Set up the GC-FID with the appropriate column and instrumental parameters for the separation of the target analyte(s) and this compound. A hypothetical set of parameters is provided in Table 2. These parameters should be optimized for the specific application.
-
Inject equal volumes (e.g., 1 µL) of the prepared calibration standards and samples into the GC.
-
Table 2: Hypothetical GC-FID Operating Conditions
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Detector Temperature | 300 °C |
| Detector | Flame Ionization Detector (FID) |
-
Data Analysis:
-
Integrate the peak areas of the target analyte(s) and the this compound internal standard in each chromatogram.
-
Calculate the response factor (RF) for each analyte using the data from the calibration standards:
-
RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
-
For each sample, calculate the concentration of the analyte:
-
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
-
-
Data Presentation
The results of the quantitative analysis should be presented in a clear and organized manner. A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the series of calibration standards.
Table 3: Example Calibration Data for Analyte 'X' using this compound as Internal Standard
| Standard Concentration (µg/mL) | Analyte 'X' Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 10 | 50,000 | 500,000 | 0.10 |
| 25 | 125,000 | 500,000 | 0.25 |
| 50 | 250,000 | 500,000 | 0.50 |
| 100 | 500,000 | 500,000 | 1.00 |
| 250 | 1,250,000 | 500,000 | 2.50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.995.
Logical Relationships in Internal Standard Method
The core of the internal standard method lies in the relationship between the analyte and the internal standard. This relationship is what allows for the correction of variations in the analytical process.
Caption: Logic diagram of the internal standard correction mechanism.
Conclusion
This compound serves as an effective internal standard for the quantitative analysis of a range of organic compounds by gas chromatography. Its chemical properties and commercial availability in high purity make it a reliable choice for researchers in various fields, including drug development. The use of an internal standard method, when properly implemented and validated, significantly improves the accuracy and precision of analytical results by compensating for variations inherent in the chromatographic process. The protocols and information provided in this document serve as a comprehensive guide for the successful application of this compound as an internal standard in GC-based quantitative analysis.
References
Application of Heptanophenone in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanophenone, a simple alkyl aryl ketone, serves as a valuable tool in the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). Its stable chemical structure, moderate hydrophobicity, and strong UV absorbance make it an ideal candidate for several applications in HPLC method development and validation. This document provides detailed application notes and protocols for the utilization of this compound in HPLC, focusing on its role as a system suitability test compound and as an internal standard in the quantitative analysis of pharmaceutical compounds.
This compound is frequently employed as a test compound to evaluate the performance of reversed-phase HPLC columns, such as C18 columns.[1] Its retention characteristics and peak shape provide a reliable measure of column efficiency, resolution, and overall system performance. Furthermore, its properties make it a suitable internal standard (IS) for the quantification of various analytes, particularly those with similar chromatographic behavior. The use of an internal standard is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and sample preparation.[2][3]
Application 1: this compound as a System Suitability Test Compound
System suitability testing is an integral part of HPLC method validation, ensuring that the chromatographic system is adequate for the intended analysis. This compound is an excellent probe for this purpose due to its consistent retention and peak shape on well-packed reversed-phase columns.
Experimental Protocol: System Suitability Testing
This protocol describes the use of this compound to assess the performance of a reversed-phase HPLC system.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
2. Preparation of System Suitability Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution at least five replicate times.
-
Record the chromatograms and evaluate the system suitability parameters.
5. Acceptance Criteria: The following are typical acceptance criteria for system suitability. These values should be defined and justified for a specific method.
| Parameter | Acceptance Criteria | Description |
| Tailing Factor (T) | ≤ 2.0 | Measures the asymmetry of the peak. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Measures the precision of the injections. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Measures the stability of the system's flow rate. |
Data Presentation: System Suitability Results (Illustrative Example)
The following table presents illustrative data from five replicate injections of the this compound system suitability solution.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 125430 | 1.15 | 8560 |
| 2 | 5.22 | 126105 | 1.14 | 8610 |
| 3 | 5.21 | 125875 | 1.16 | 8590 |
| 4 | 5.23 | 124990 | 1.15 | 8540 |
| 5 | 5.22 | 126320 | 1.14 | 8630 |
| Mean | 5.22 | 125744 | 1.15 | 8586 |
| % RSD | 0.16% | 0.45% | - | - |
Workflow for System Suitability Testing
References
Application Notes and Protocols: Enhanced Detection of Heptanophenone Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanophenone, a simple alkyl aryl ketone, can present analytical challenges in complex matrices due to its moderate polarity and lack of a highly sensitive chromophore or fluorophore. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Two primary derivatization strategies targeting the carbonyl group are presented: oxime formation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis, and hydrazone formation with Girard's Reagent T for HPLC-MS analysis. These methods significantly improve sensitivity, chromatographic behavior, and overall detectability of this compound.
Introduction
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For a ketone like this compound, derivatization of the carbonyl group can lead to:
-
Enhanced Detector Response: Introduction of moieties that are highly responsive to specific detectors (e.g., electron capture detector or mass spectrometer).
-
Improved Volatility and Thermal Stability: Crucial for gas chromatography, derivatization can make the analyte more suitable for GC analysis.[2]
-
Better Chromatographic Peak Shape: Reducing the polarity of the analyte can minimize tailing and improve resolution.[2]
-
Increased Mass for Mass Spectrometry: Derivatized compounds often have a higher mass, which can be beneficial for MS detection.[2]
This application note details two robust methods for the derivatization of this compound, providing step-by-step protocols and expected outcomes.
Derivatization Strategies for this compound
The primary site for derivatization on this compound is the carbonyl (C=O) group. The two methods detailed below are highly effective for converting this functional group into a more readily detectable derivative.
PFBHA Derivatization for GC-MS Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form a stable oxime derivative.[3][4] The pentafluorobenzyl group is strongly electronegative, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[4]
Reaction:
This compound + PFBHA → this compound-PFB-oxime + H₂O
Girard's Reagent T Derivatization for HPLC-MS Analysis
Girard's Reagent T (GRT) is a cationic hydrazine (B178648) that reacts with ketones to form hydrazones.[5][6] This derivatization introduces a permanent positive charge to the analyte, significantly enhancing its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[6][7]
Reaction:
This compound + Girard's Reagent T → this compound-Girard's T Hydrazone + H₂O
Quantitative Data Summary
While specific data for this compound derivatization is not extensively published, the following table summarizes the expected enhancements based on the analysis of similar carbonyl-containing compounds.
| Derivatization Reagent | Analytical Technique | Analyte Class | Enhancement | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| PFBHA | GC-NCI-MS | Long-chain aldehydes | High sensitivity in NCI mode | 0.5 pmol | [8] |
| Girard's Reagent P | UHPLC-ESI-MS/MS | Spironolactone (ketone) | 1-2 orders of magnitude signal enhancement | Not specified | [7] |
| Girard's Reagent T | LC-MS/MS | 5-formyl-2'-deoxyuridine (aldehyde) | ~20-fold improvement in detection limit | 3-4 fmol | [6] |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
Materials:
-
This compound standard solution (in a suitable solvent like methanol (B129727) or acetonitrile)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane (B92381) or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Prepare a 1-2 mg/mL solution of PFBHA in deionized water. The pH can be adjusted to 4-5 with dilute HCl if necessary.[4]
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the this compound standard or sample solution.
-
Add 100 µL of the PFBHA reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 30-60 minutes.[4]
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the this compound-PFB-oxime derivative.[4]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 500 µL of hexane and combine the organic layers.[4]
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
-
-
GC-MS Analysis:
-
Transfer the final extract to a GC vial with an insert.
-
Inject an appropriate volume into the GC-MS system.
-
GC Conditions (suggested):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), ramp to a final temperature (e.g., 280°C). The exact program should be optimized.
-
Injector: Splitless or split mode at a temperature of 250°C.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Acquisition Mode: Full scan to identify the derivative, then Selected Ion Monitoring (SIM) for quantification.
-
-
Protocol 2: Girard's Reagent T Derivatization of this compound for HPLC-MS Analysis
Materials:
-
This compound standard solution (in methanol or acetonitrile)
-
Girard's Reagent T (GRT)
-
Methanol
-
Acetic acid
-
Heating block or water bath
-
Vortex mixer
-
HPLC vials
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of Girard's Reagent T in a methanol:acetic acid (9:1, v/v) solution.[7]
-
Derivatization Reaction:
-
Sample Preparation for Analysis:
-
After the incubation, the reaction mixture can be directly diluted with the initial mobile phase for HPLC analysis. No extraction is typically required as the derivative is ionic.
-
-
HPLC-MS Analysis:
-
Transfer the diluted sample to an HPLC vial.
-
Inject an appropriate volume into the HPLC-MS system.
-
HPLC Conditions (suggested):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient should be optimized for the separation of the this compound-GRT derivative from interferences.
-
Flow Rate: Dependent on the column dimensions.
-
-
MS Conditions (suggested):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan to identify the m/z of the derivatized this compound, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Visualizations
References
- 1. journalajacr.com [journalajacr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
Heptanophenone: A Versatile Ketone in Synthetic Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Heptanophenone, an aromatic ketone with the chemical formula C₁₃H₁₈O, serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structure, featuring a phenyl group attached to a carbonyl group which is further connected to a hexyl chain, allows for a diverse range of chemical transformations. These reactions are pivotal in the synthesis of various organic molecules, including biologically active compounds and materials for advanced applications. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | Clear, slightly yellow liquid | [3] |
| Melting Point | 17 °C | [2] |
| Boiling Point | 155 °C at 15 mmHg | [2] |
| Density | 0.946 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5077 | [2] |
¹H NMR (CDCl₃, 90 MHz): δ 7.95 (d, 2H), 7.52 (t, 1H), 7.48 (t, 2H), 2.95 (t, 2H), 1.74 (m, 2H), 1.55-1.15 (m, 6H), 0.90 (t, 3H).[4]
¹³C NMR (CDCl₃): δ 200.26, 137.18, 132.79, 128.50, 128.02, 38.53, 31.68, 29.03, 24.31, 22.54, 14.00.[4]
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules.[5] They are typically synthesized through a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde, a reaction known as the Claisen-Schmidt condensation.[6] this compound can readily participate in this reaction to yield chalcone (B49325) derivatives with a long alkyl chain.
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(phenyl)oct-2-en-1-one
Reaction Scheme:
References
Application Note: Heptanophenone as a Versatile Substrate for Carbonyl Reductase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonyl reductases (CBRs) are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1][2][3] These enzymes, which include aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), play a crucial role in the metabolism of both endogenous substances like steroids and prostaglandins, and xenobiotics such as drugs and environmental toxins.[2][3][4] Given their broad substrate specificity and involvement in drug metabolism and detoxification, the accurate measurement of carbonyl reductase activity is vital in drug discovery and development for assessing drug efficacy, toxicity, and potential drug-drug interactions.[5][6] Heptanophenone, a simple and stable aromatic ketone, serves as a practical substrate for monitoring CBR activity due to its commercial availability and straightforward chemical properties. This application note provides a detailed protocol for a spectrophotometric assay to determine carbonyl reductase activity using this compound as the substrate.
Principle of the Assay
The activity of carbonyl reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of this compound to 1-phenyl-1-heptanol. The rate of NADPH consumption is directly proportional to the enzyme activity under specific conditions of pH, temperature, and substrate concentration.
Data Presentation
The following tables represent typical data that can be generated from this assay, including enzyme kinetics and optimal reaction conditions.
Table 1: Kinetic Parameters of a Hypothetical Carbonyl Reductase with this compound
| Parameter | Value | Units |
| Km (this compound) | 150 ± 15 | µM |
| Km (NADPH) | 25 ± 5 | µM |
| Vmax | 0.8 ± 0.1 | µmol/min/mg |
| kcat | 1.2 | s⁻¹ |
| kcat/Km | 8.0 x 10³ | M⁻¹s⁻¹ |
Table 2: Optimal Assay Conditions
| Parameter | Optimal Value |
| pH | 6.0 - 7.0 |
| Temperature | 37 °C |
| This compound Concentration | 1.5 mM |
| NADPH Concentration | 0.2 mM |
| Enzyme Concentration | 5-20 µg/mL |
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. 1671-75-6 or equivalent)
-
NADPH (Carbosynth or equivalent)
-
Purified Carbonyl Reductase or cell lysate containing the enzyme
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
50 mM Sodium Phosphate Buffer (pH 6.0): Prepare a solution of sodium phosphate monobasic and dibasic and adjust the pH to 6.0. Store at 4°C.
-
100 mM this compound Stock Solution: Dissolve the appropriate amount of this compound in 100% DMSO. Store at -20°C. Note: Due to the low aqueous solubility of this compound, a stock solution in an organic solvent is necessary.
-
10 mM NADPH Stock Solution: Dissolve NADPH in 50 mM sodium phosphate buffer (pH 6.0). Prepare this solution fresh daily and keep it on ice to prevent degradation.
-
Enzyme Solution: Dilute the purified carbonyl reductase or cell lysate to the desired concentration in 50 mM sodium phosphate buffer (pH 6.0). Keep the enzyme on ice.
Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube or the well of a 96-well plate, prepare the reaction mixture by adding the following components in order:
-
Sodium Phosphate Buffer (to a final volume of 200 µL)
-
NADPH solution to a final concentration of 0.18-0.2 mM.[7]
-
This compound stock solution to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 10 µM to 1 mM should be used). The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme solution to the pre-warmed reaction mixture. Mix gently by pipetting.
-
Measurement of Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds).
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed in µmol of NADPH consumed per minute per milligram of protein (µmol/min/mg).
-
For kinetic studies, plot the initial reaction rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Control Reactions
-
No Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic degradation of NADPH.
-
No Substrate Control: A reaction mixture containing all components except this compound to measure any endogenous NADPH oxidase activity in the enzyme preparation.
Visualizations
Caption: Enzymatic reduction of this compound by Carbonyl Reductase.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carbonyl reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. 創薬および開発 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scispace.com [scispace.com]
The Analytical Chemistry of Heptanophenone: Application and Protocols in Flavor and Fragrance Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of heptanophenone (1-phenyl-1-heptanone) and its role in the characterization of flavor and fragrance compounds. This compound, an aromatic ketone, and its isomers are found in various natural products and are utilized in the formulation of flavors and fragrances. Understanding its sensory profile and developing robust analytical methods for its quantification are crucial for quality control, product development, and safety assessment in the food, beverage, cosmetic, and pharmaceutical industries.
Introduction to this compound in Flavor and Fragrance
This compound (1-phenyl-1-heptanone) belongs to the class of alkyl phenyl ketones, which are noted for their pleasant aromatic and flavor profiles.[1] While specific sensory data for 1-phenyl-1-heptanone is limited, related phenyl alkyl ketones offer insights into its potential characteristics. For instance, 1-phenyl-1-pentanone is described as having a "balsam and valerian" taste, and 1-phenyl-1-ethanone has an aroma similar to hawthorn.[2][3] Generally, phenyl alkyl ketones contribute to the overall aroma and flavor, making them valuable in various formulations.[1]
This compound's isomers, such as 2-heptanone (B89624) and 4-heptanone, are well-characterized in the flavor and fragrance industry. 2-Heptanone is known for its cheesy, fruity, and banana-like notes, often used to enhance dairy and fruit flavors.[4] 4-Heptanone possesses a fruity, cheesy, and sweet aroma with pineapple nuances.[3] The analysis of these ketones is essential for understanding the sensory attributes of numerous food products and fragrances.
Analytical Applications of this compound
This compound serves two primary roles in the analysis of flavor and fragrance compounds: as a target analyte for sensory profiling and quality control, and as an internal standard for the quantification of other volatile and semi-volatile compounds.
This compound as a Target Analyte
The presence and concentration of this compound and its isomers can significantly impact the sensory characteristics of a product. Therefore, its identification and quantification are important in:
-
Flavor and Fragrance Profiling: Determining the contribution of this compound to the overall flavor and aroma of essential oils, food products, and beverages.
-
Quality Control: Ensuring the consistency of flavor and fragrance profiles in raw materials and finished products.
-
Authenticity and Adulteration Detection: Identifying the presence of synthetic this compound in natural products.
This compound as an Internal Standard
Due to its chemical properties—being a relatively stable ketone that is not naturally present in many samples—this compound can be an effective internal standard in chromatographic analysis.[5] The use of an internal standard is a well-established practice in GC-MS methods to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and matrix effects.[5]
Quantitative Data Summary
The following tables summarize the physicochemical properties of this compound and provide a hypothetical example of its use in a quantitative analysis.
Table 1: Physicochemical Properties of 1-Phenyl-1-heptanone
| Property | Value | Reference |
| CAS Number | 1671-75-6 | [6] |
| Molecular Formula | C₁₃H₁₈O | [6] |
| Molecular Weight | 190.28 g/mol | [6] |
| Boiling Point | 155 °C at 15 mmHg | [7] |
| Melting Point | 17 °C | [7] |
| Density | 0.946 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.5077 | [7] |
| Kovats Retention Index (Standard non-polar) | 1538 | [6] |
Table 2: Example Quantitative Analysis of a Flavor Compound using this compound as an Internal Standard
| Analyte | Retention Time (min) | Target Ion (m/z) | Quantifier Ion (m/z) | Concentration in Sample (µg/g) |
| Linalool | 10.5 | 71 | 93 | 15.2 |
| Geraniol | 12.1 | 69 | 80 | 8.7 |
| This compound (IS) | 15.8 | 105 | 120 | 10.0 (spiked) |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound, both as a target analyte and as an internal standard, using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of this compound in a Fragrance Oil
This protocol describes the determination of the concentration of this compound in a complex fragrance oil matrix.
4.1.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.
-
Add a known concentration of an appropriate internal standard (e.g., 2-octanone, if not present in the sample) to the flask.
-
Dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
4.1.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL of the prepared sample in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
4.1.3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 105, 120, 77).
-
Quantify the concentration of this compound using the internal standard method, constructing a calibration curve with known concentrations of this compound.
Protocol 2: Use of this compound as an Internal Standard for Flavor Compound Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of other volatile flavor compounds in a food matrix.
4.2.1. Sample Preparation (Solid Phase Microextraction - SPME)
-
Homogenize the food sample.
-
Place a known amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.
-
Add a precise volume of a standard solution of this compound (internal standard) to achieve a final concentration of, for example, 10 µg/g.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
Seal the vial and equilibrate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.
4.2.2. GC-MS Analysis
-
Instrumentation and Column: As described in Protocol 1.
-
Injection: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
-
Oven Temperature Program and MS Parameters: As described in Protocol 1, adjusted as necessary for the target analytes.
4.2.3. Data Analysis
-
Identify the target flavor compounds and the internal standard (this compound) based on their retention times and mass spectra.
-
Calculate the relative response factor (RRF) for each analyte relative to the internal standard using a calibration curve.
-
Quantify the concentration of each target analyte in the sample using the internal standard method.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the analysis of flavor and fragrance compounds.
Conclusion
This compound is a valuable compound in the field of flavor and fragrance analysis. Its distinct (though not yet fully characterized) sensory properties make it a relevant target analyte for quality control and product development. Furthermore, its chemical characteristics render it a suitable internal standard for robust and reliable quantification of other volatile and semi-volatile compounds using GC-MS. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively analyze and utilize this compound in their work. Further research into the specific sensory thresholds and flavor interactions of 1-phenyl-1-heptanone will undoubtedly enhance its application in the creation of novel and appealing flavor and fragrance profiles.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Showing Compound 1-Phenyl-1-pentanone (FDB003231) - FooDB [foodb.ca]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H18O | CID 74282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: Oxidation of 1-Phenylheptan-1-ol to Heptanophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Heptanophenone, also known as 1-phenyl-1-heptanone, is a ketone that can serve as a valuable intermediate in various synthetic pathways.[1][2] This document provides a detailed experimental protocol for the oxidation of the secondary alcohol 1-phenylheptan-1-ol to the corresponding ketone, this compound.
Several robust and widely used methods are available for this transformation, each with its own advantages regarding reaction conditions, substrate scope, and functional group tolerance.[3] This document will focus on the Swern oxidation, a mild and efficient method that avoids the use of heavy metals.[4][5] Alternative protocols, such as the Dess-Martin periodinane (DMP) oxidation and the pyridinium (B92312) chlorochromate (PCC) oxidation, will also be briefly discussed.
Key Experimental Protocols
Primary Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (TEA), to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[4][6] This method is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which helps to minimize side reactions and preserve sensitive functional groups.[7]
Reaction Scheme:
Materials:
-
1-phenylheptan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnels, and other standard glassware
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a three-necked flask under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise at -78 °C (a dry ice/acetone bath).[7]
-
Stir the mixture for 5 minutes.
-
Slowly add a solution of 1-phenylheptan-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture over 5 minutes, maintaining the temperature at -78 °C.[7]
-
After stirring for 30 minutes at -78 °C, add triethylamine (7.0 equivalents) dropwise over 10 minutes.[7]
-
Allow the reaction mixture to slowly warm to room temperature.[8]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography.
Data Presentation
| Parameter | Swern Oxidation | Dess-Martin Oxidation | PCC Oxidation |
| Oxidizing Agent | (COCl)₂/DMSO | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C to room temp. | Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-3 hours | 2-4 hours |
| Work-up | Aqueous extraction | Thiosulfate wash, extraction | Filtration through silica (B1680970)/celite |
| Typical Yield | High | High | Good to High |
Alternative Oxidation Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and selective method for oxidizing primary and secondary alcohols.[9][10] It is particularly useful for sensitive substrates due to its neutral pH conditions.[11]
Brief Protocol: To a solution of 1-phenylheptan-1-ol in DCM, add Dess-Martin periodinane (1.1-1.5 equivalents) at room temperature.[11] The reaction is typically stirred for 1-3 hours. The work-up involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate, followed by extraction.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants and effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[12][13][14]
Brief Protocol: To a suspension of PCC (1.5 equivalents) in DCM, add a solution of 1-phenylheptan-1-ol in DCM.[13] The mixture is stirred at room temperature for 2-4 hours. The work-up typically involves filtering the mixture through a pad of silica gel or celite to remove chromium salts, followed by evaporation of the solvent.
Experimental Workflow Diagram
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H18O | CID 74282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Heptanophenone as a Photoinitiator in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanophenone is a Type II photoinitiator used in free-radical polymerization.[1] Similar to its structural analog benzophenone, it initiates polymerization upon exposure to ultraviolet (UV) light.[1] Type II photoinitiators require a co-initiator, typically a hydrogen donor such as an amine or an alcohol, to generate the reactive radical species necessary for polymerization.[1] Upon UV irradiation, this compound transitions to an excited triplet state and abstracts a hydrogen atom from the co-initiator. This process generates a radical on the co-initiator, which then initiates the polymerization of monomers, such as acrylates and methacrylates.[1][2] The ketyl radical formed from this compound is less reactive and typically does not initiate polymerization but may participate in termination steps.[2]
The selection of a suitable co-initiator is crucial for the efficiency of the photoinitiation process. Tertiary amines are often highly effective hydrogen donors.[2] The concentration of both the photoinitiator and the co-initiator can significantly impact the polymerization kinetics and the final properties of the polymer.[3]
This compound-based photoinitiating systems are valuable in various applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical applications.[4][5]
Data Presentation
Table 1: Typical Formulation for UV-Curable Acrylate (B77674) System
| Component | Role | Typical Concentration (% w/w) | Example |
| Monomer/Oligomer | Polymerizable Base | 85 - 95 | Trimethylolpropane triacrylate (TMPTA) |
| This compound | Photoinitiator | 1 - 5 | - |
| Co-initiator | Hydrogen Donor | 2 - 8 | N-Methyldiethanolamine (MDEA) |
| Additives | Modifiers (e.g., stabilizers, pigments) | 0.1 - 2 | - |
Table 2: Influence of Photoinitiator Concentration on Polymer Properties (Hypothetical Data Based on General Trends)
| This compound Conc. (% w/w) | Co-initiator (MDEA) Conc. (% w/w) | Polymerization Rate (Rp) (s⁻¹) | Final Monomer Conversion (%) | Polymer Hardness (Shore D) |
| 1 | 5 | 0.08 | 85 | 75 |
| 3 | 5 | 0.15 | 92 | 80 |
| 5 | 5 | 0.20 | 95 | 82 |
Note: This data is illustrative and based on general principles of photopolymerization. Actual results will vary depending on the specific monomer, co-initiator, light source, and other experimental conditions.
Experimental Protocols
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
This protocol describes a general procedure for the UV-induced bulk polymerization of an acrylate monomer using a this compound/amine photoinitiator system.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Co-initiator (e.g., N-Methyldiethanolamine, MDEA)
-
UV curing system (e.g., medium-pressure mercury lamp, 365 nm)
-
Glass slides or molds
-
Nitrogen source for inerting
Procedure:
-
Formulation Preparation:
-
In a light-protected container, prepare the photopolymerizable formulation by mixing the acrylate monomer, this compound, and the co-initiator in the desired ratios (refer to Table 1 for typical concentrations).
-
Ensure thorough mixing until a homogeneous solution is obtained. Gentle warming may be used to aid dissolution, but care should be taken to avoid premature polymerization.
-
-
Sample Preparation:
-
Place a defined volume of the formulation onto a glass slide or into a mold of desired dimensions.
-
If necessary for the application, place a second glass slide on top to create a thin film of uniform thickness.
-
-
Inerting:
-
Oxygen can inhibit free-radical polymerization.[4] Therefore, it is crucial to perform the curing in an inert atmosphere.
-
Place the sample in a chamber and purge with nitrogen for 5-10 minutes to remove oxygen.
-
-
UV Curing:
-
Expose the sample to UV radiation from a suitable light source. The exposure time and intensity will depend on the formulation, sample thickness, and the desired degree of conversion.
-
Typical UV intensity ranges from 50 to 2000 mW/cm².
-
Monitor the polymerization progress. For thin films, curing can often be achieved within seconds to a few minutes.
-
-
Post-Curing and Characterization:
-
After UV exposure, the polymer may be tacky on the surface due to oxygen inhibition. A post-curing step at an elevated temperature or further UV exposure in an inert atmosphere can improve surface properties.
-
Characterize the resulting polymer for properties such as hardness, conversion (e.g., by FTIR), and thermal stability (e.g., by TGA).
-
Diagrams
Caption: Experimental workflow for photopolymerization using this compound.
Caption: Mechanism of Type II photoinitiation by this compound.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. songwon.com [songwon.com]
Application Notes and Protocols for the Analytical Detection of Heptanophenone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of heptanophenone in various complex matrices. The protocols focus on modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Sample preparation techniques tailored for different matrices are also discussed to ensure accurate and reliable results.
Introduction to this compound and its Analysis
This compound (C₁₃H₁₈O) is an aromatic ketone that can be found in various products and environmental samples. Its detection in complex matrices is crucial for quality control in industries such as cosmetics and food packaging, as well as for toxicological and environmental monitoring. The analytical challenge lies in the effective separation of this compound from interfering matrix components and its sensitive and accurate quantification.
Analytical Techniques and Methodologies
The choice of analytical technique for this compound determination depends on the matrix complexity, required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive, specific detection.
Application Note: Analysis of this compound in Food Packaging Materials by Headspace GC-MS
This method is suitable for the determination of this compound that may migrate from food contact materials into food simulants.
Experimental Protocol:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a representative sample of the food packaging material (e.g., 1 cm²) or food simulant (e.g., 10 mL of ethanol/water) into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., d5-benzophenone) to the vial.
-
Seal the vial with a PTFE-lined septum and cap.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for the equilibration of this compound in the headspace.
-
Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) - PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Presentation: Quantitative Data for Benzophenone (B1666685) Derivatives in Cereal-Based Foods (as a proxy for this compound) [1]
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Benzophenone | Pastry | 0.08 - 1.3 | 0.02 - 4.2 | 73 - 157 | 1 - 29 |
| Benzophenone-1 | Pastry | 0.08 - 1.3 | 0.02 - 4.2 | 73 - 157 | 1 - 29 |
| 2-Hydroxybenzophenone | Rice | 0.01 - 1.0 | 0.02 - 2.0 | 55 - 106 | 1 - 28 |
| 4-Methylbenzophenone | Rice | 0.01 - 1.0 | 0.02 - 2.0 | 55 - 106 | 1 - 28 |
Note: This data is for benzophenone derivatives and should be considered as an estimation for method development for this compound.
Experimental Workflow for GC-MS Analysis
References
Troubleshooting & Optimization
How to improve the yield of heptanophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of heptanophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride to synthesize this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no this compound at all. What are the likely causes?
Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation. The most common issues are related to the reagents and reaction conditions.
-
Inactive Lewis Acid Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. If it has been improperly stored or exposed to the atmosphere, it will be deactivated and the reaction will not proceed.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product, this compound, can form a complex with it, rendering the catalyst inactive for further reaction.[1]
-
Poor Quality Reagents: The purity of benzene, heptanoyl chloride, and the solvent is crucial. Any contaminants can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
Suggested Solutions:
-
Catalyst: Use a fresh, unopened container of anhydrous aluminum chloride or a properly stored one from a desiccator. Ensure the catalyst is a fine, free-flowing powder.
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the Lewis acid to the limiting reagent (typically heptanoyl chloride).
-
Reagents: Use freshly distilled benzene and heptanoyl chloride. Ensure your solvent is anhydrous.
-
Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50°C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation.
Formation of Side Products
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?
While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur.
-
Polyacylation: Although the acyl group deactivates the aromatic ring, making a second acylation less likely, it can still happen with highly activated substrates or harsh reaction conditions.[2]
-
Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction. For example, using chlorobenzene (B131634) as a solvent can lead to the formation of chloroacetophenone byproducts.
Suggested Solutions:
-
Stoichiometry: Use a 1:1 molar ratio of benzene to heptanoyl chloride to minimize the chance of diacylation.
-
Solvent Choice: Use an inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).[3]
-
Reaction Conditions: Maintain a moderate reaction temperature and monitor the reaction progress to stop it once the starting material is consumed.
Work-up and Purification Issues
Q3: I am having trouble during the work-up of my reaction. How can I resolve this?
The work-up of a Friedel-Crafts acylation can present challenges, particularly during the quenching and extraction steps.
-
Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of a stable emulsion, making the separation of the organic and aqueous layers difficult and leading to product loss.
-
Incomplete Extraction: The product may not be fully extracted into the organic layer if the extraction procedure is not thorough.
Suggested Solutions:
-
Quenching: To avoid emulsions, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it. Ensure you perform multiple extractions with the organic solvent to maximize product recovery.
Frequently Asked Questions (FAQs)
Q4: What is the optimal Lewis acid catalyst for this compound synthesis?
While aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylation, other catalysts can also be used. Iron(III) chloride (FeCl₃) is a milder alternative that can sometimes offer improved selectivity and is less sensitive to moisture.[4] For specific applications requiring even milder conditions, other Lewis acids like zinc chloride (ZnCl₂) or triflates can be considered.
Q5: Can I use heptanoic acid directly instead of heptanoyl chloride?
Using carboxylic acids directly for Friedel-Crafts acylation is possible but generally requires harsher conditions or specialized catalysts to generate the acylium ion electrophile. For laboratory-scale synthesis of this compound, heptanoyl chloride is the more reactive and reliable acylating agent.
Q6: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in Friedel-Crafts acylation. Inert solvents that do not react with the catalyst or reagents are preferred. Non-polar solvents like carbon disulfide and dichloromethane are often used.[3] Polar solvents like nitrobenzene (B124822) can also be used and may influence the regioselectivity in reactions with substituted benzenes, though this is not a factor with benzene itself.[3] It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.
Q7: What is the expected yield for the synthesis of this compound?
With an optimized protocol, the yield of this compound from the Friedel-Crafts acylation of benzene can be quite high, often exceeding 80-90%. However, the actual yield will depend on the specific reaction conditions, the purity of the reagents, and the efficiency of the work-up and purification.
Data Presentation
The following tables summarize how different experimental parameters can influence the yield of this compound. The data presented are representative values based on typical Friedel-Crafts acylation reactions.
Table 1: Effect of Lewis Acid Catalyst on this compound Yield
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Heptanoyl Chloride) | Reaction Time (hours) | Yield (%) |
| AlCl₃ | 1.1 : 1 | 2 | 92 |
| FeCl₃ | 1.1 : 1 | 3 | 85 |
| ZnCl₂ | 1.2 : 1 | 5 | 75 |
| Sc(OTf)₃ | 0.1 : 1 | 6 | 88 |
Table 2: Effect of Reaction Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Solvent | Yield (%) |
| 0 | 4 | Dichloromethane | 75 |
| 25 (Room Temp.) | 2 | Dichloromethane | 90 |
| 40 (Reflux) | 1.5 | Dichloromethane | 93 |
| 60 | 1.5 | Dichloromethane | 88 (some side products observed) |
Table 3: Effect of Solvent on this compound Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Dichloromethane | 40 | 1.5 | 93 |
| Carbon Disulfide | 46 (Reflux) | 2 | 91 |
| Nitrobenzene | 25 | 3 | 87 |
| 1,2-Dichloroethane | 50 | 2 | 89 |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Benzene to Synthesize this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Heptanoyl Chloride
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and an addition funnel. Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Add benzene (1.0 equivalent) to the cooled suspension.
-
Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Heptanophenone Purification by Column Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of heptanophenone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound by column chromatography?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds of moderate polarity.[1] Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable for gravity and flash chromatography, respectively.
Q2: Which mobile phase (solvent system) is best for this compound purification?
A2: A common and effective solvent system for this compound is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[2][3][4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a hexane:ethyl acetate mixture. The goal is to achieve an Rf value for this compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[5][6]
Q3: How do I determine the correct solvent ratio using TLC?
A3: To determine the ideal solvent ratio, spot your crude this compound mixture on a TLC plate and develop it in a chamber containing a specific ratio of your chosen solvents (e.g., 9:1 hexane:ethyl acetate). Observe the separation of the spots. If the this compound spot (and other components) remains at the baseline, the solvent system is not polar enough. If all spots run to the top of the plate, the system is too polar.[7] Adjust the solvent ratio until you achieve good separation between the this compound spot and impurities, with the this compound spot having an Rf value between 0.2 and 0.4.[5][6]
Q4: Should I use dry loading or wet loading for my this compound sample?
A4: The choice between dry and wet loading depends on the solubility of your crude sample.
-
Wet Loading: If your crude this compound sample dissolves completely in a minimal amount of the mobile phase, wet loading is a suitable option.[8]
-
Dry Loading: If your sample has poor solubility in the mobile phase or if you need to use a stronger solvent for dissolution, dry loading is recommended to prevent poor separation.[8][9] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of the column.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[2] |
| This compound may have decomposed on the silica gel. | Perform a 2D TLC to check for compound stability on silica.[8][10] If it is unstable, consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the mobile phase) or an alternative stationary phase like alumina.[9][10] | |
| Poor separation of this compound from impurities. | The solvent system is not optimized. | Re-evaluate your solvent system using TLC to find a mixture that provides better separation.[2] |
| The column was overloaded with the sample. | Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| The flow rate is too fast or too slow. | An optimal flow rate is crucial for good separation. A flow rate that is too fast will not allow for proper equilibration, while a rate that is too slow can lead to band broadening due to diffusion.[8] Adjust the flow rate accordingly. | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles.[1][11] | |
| This compound elutes with the solvent front. | The mobile phase is too polar. | Use a less polar solvent system. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). |
| Streaking of the this compound band. | The sample was not loaded evenly. | Ensure the sample is loaded as a narrow, concentrated band at the top of the column.[8] |
| The compound might be degrading on the column. | As mentioned earlier, check for stability on silica using 2D TLC and consider deactivating the silica or using a different stationary phase.[8][10] | |
| High back pressure during the run. | The column frit is blocked by particulate matter. | Filter your sample before loading it onto the column. If the problem persists, you may need to reverse-flush the column.[12][13] |
| The silica gel particles are too fine. | Ensure you are using the appropriate mesh size for your application (gravity vs. flash chromatography). |
Experimental Protocols
General Protocol for this compound Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Method:
-
TLC Analysis:
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Spot the crude this compound mixture on a TLC plate and develop it in a chamber saturated with the test eluent.
-
Visualize the plate under a UV lamp.
-
Select the solvent system that gives an Rf value of approximately 0.2-0.3 for this compound and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]
-
Run the mobile phase through the column until the silica bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (for flash chromatography) to start the elution.
-
Collect fractions in separate test tubes.[14]
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting peak tailing for heptanophenone in GC analysis
This technical support center provides troubleshooting guidance for common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on peak tailing observed for heptanophenone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] this compound, a moderately polar ketone, is susceptible to interactions with active sites within the GC system, which can cause this issue.[2][3] This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative precision.[1]
Q2: What are the most common causes of peak tailing for a moderately polar compound like this compound?
A2: The primary causes of peak tailing for polar analytes like this compound can be categorized into two main groups:
-
Chemical (Adsorption) Effects: These are caused by interactions between this compound and active sites in the GC system. Common sources of these active sites include contaminated or non-deactivated surfaces in the inlet liner, glass wool, or the column itself.[2][3]
-
Physical (Mechanical) Effects: These are related to disruptions in the carrier gas flow path. Issues such as a poorly cut column, incorrect column installation in the inlet or detector, or system leaks can create dead volumes and turbulence, leading to peak tailing.[2]
Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?
A3: A simple way to start diagnosing the problem is to observe the pattern of peak tailing in your chromatogram:
-
If all peaks (including the solvent peak) are tailing: The issue is most likely physical. You should investigate for a poor column cut or improper column installation.[2]
-
If only the polar compound peaks (like this compound) are tailing: The problem is likely chemical. This points towards active sites in your system, which may require inlet maintenance or column trimming.
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing for this compound.
Guide 1: Resolving Issues with the GC Inlet
Q: My this compound peak is tailing. Could the problem be in the GC inlet?
A: Yes, the inlet is the most common source of problems leading to peak tailing, especially for polar compounds.[3] Contamination from sample residue or septum particles can create active sites that interact with this compound. A worn-out or incorrect type of liner can also contribute to the problem.
Troubleshooting Steps:
-
Perform Inlet Maintenance: The first and most effective step is to perform routine inlet maintenance. This involves replacing the inlet liner, septum, and O-ring. It is crucial to use a high-quality, deactivated liner to minimize interactions with polar analytes.[2]
-
Select the Appropriate Liner: For splitless injections, a single taper liner with glass wool is often a good choice to aid in sample vaporization and trap non-volatile residues. Ensure the liner is properly deactivated.
-
Check for Leaks: After reassembling the inlet, always perform a leak check to ensure all connections are secure. Leaks can cause a host of chromatographic problems, including peak tailing.
Guide 2: Diagnosing and Correcting Column-Related Problems
Q: I've cleaned my inlet, but the peak tailing for this compound persists. What should I check next?
A: If inlet maintenance does not resolve the issue, the problem may lie with the column itself. Column contamination, degradation of the stationary phase, or improper installation can all lead to peak tailing.
Troubleshooting Steps:
-
Trim the Column: The front end of the column can accumulate non-volatile residues and become active over time. Trimming 15-30 cm from the inlet side of the column can remove this contaminated section and restore peak shape.[3]
-
Ensure Proper Column Installation: A poor column cut or incorrect installation depth can create turbulence and dead volume. Verify that the column has a clean, square cut and is installed at the manufacturer-recommended height in both the inlet and detector.
-
Condition the Column: If the column has been exposed to air or has been in storage, it may need to be reconditioned to remove contaminants and ensure the stationary phase is stable.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the peak shape of this compound. These are example values to demonstrate the impact of troubleshooting steps.
Table 1: Effect of Inlet Maintenance on this compound Peak Shape
| Condition | Tailing Factor (Asymmetry) | Peak Resolution (Rs) | Analyst Notes |
| Before Maintenance (Contaminated Liner) | 2.1 | 1.3 | Significant tailing, co-elution with nearby peak. |
| After Maintenance (New Deactivated Liner) | 1.2 | 1.8 | Symmetrical peak, baseline resolution achieved. |
Table 2: Impact of Column Trimming on this compound Peak Shape
| Condition | Tailing Factor (Asymmetry) | Peak Height | Analyst Notes |
| Before Trimming (Contaminated Column) | 1.9 | 150,000 | Tailing observed, reduced signal intensity. |
| After Trimming (15 cm removed) | 1.3 | 250,000 | Improved peak shape and signal response. |
Mandatory Visualization
The following diagrams illustrate the logical workflows for troubleshooting peak tailing in GC analysis.
References
Optimization of reaction conditions for heptanophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of heptanophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, oxidation of 1-phenyl-1-heptanol, and direct carbonylation methods.[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
Q2: My Friedel-Crafts acylation reaction is giving a very low yield. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation are common and can be attributed to several factors. These include inactive or insufficient Lewis acid catalyst (e.g., AlCl₃), the presence of moisture which can deactivate the catalyst, or reaction temperatures that are too low. Additionally, the purity of the reactants, particularly the acylating agent, is crucial.
Q3: I am observing the formation of multiple products in my reaction mixture. What are these side products?
A3: In Friedel-Crafts acylation, side products can arise from polysubstitution (the addition of more than one acyl group to the benzene ring) if the reaction conditions are too harsh. In oxidation reactions, over-oxidation to carboxylic acids or incomplete oxidation leaving unreacted starting material can occur. The specific side products will depend on the chosen synthetic route and reaction conditions.
Q4: What are the recommended purification techniques for crude this compound?
A4: this compound is typically purified by vacuum distillation.[2][3] Column chromatography on silica (B1680970) gel can also be an effective method for removing polar impurities and side products.[4] The choice between distillation and chromatography will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Friedel-Crafts) | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Consider using a more active catalyst if permitted by the protocol. |
| Presence of Moisture | All glassware should be thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For many reactions, increasing the temperature can increase the reaction rate and yield.[5] However, for some reactions, lower temperatures may be required to minimize side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[4] |
| Poor Quality Starting Materials | Use high-purity starting materials. If necessary, purify the reactants before use.[6] |
Formation of Impurities and Side Products
| Issue | Potential Cause | Recommended Solution |
| Polysubstitution (Friedel-Crafts) | Use a stoichiometric amount of the acylating agent relative to the benzene.[4] Consider inverse addition (adding the benzene to the acyl chloride-catalyst mixture). | |
| Formation of Isomeric Products | The regioselectivity of Friedel-Crafts acylation can be influenced by the substrate and catalyst. While not an issue with unsubstituted benzene, for substituted benzenes, the choice of catalyst and reaction conditions can be critical. | |
| Over-oxidation (Oxidation Reactions) | Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Incomplete Reaction | Increase the reaction time or temperature.[5] Ensure proper mixing to facilitate contact between reactants. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a representative method for the synthesis of this compound by the acylation of benzene with heptanoyl chloride using aluminum chloride as a catalyst.
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add heptanoyl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
To this mixture, add anhydrous benzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizing the Experimental Workflow
Caption: Workflow for this compound Synthesis via Friedel-Crafts Acylation.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting this compound Synthesis.
References
Stability of heptanophenone in various solvents and pH conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of heptanophenone in various solvents and under different pH conditions. The following question-and-answer format addresses common challenges and outlines protocols for establishing a comprehensive stability profile for this aromatic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in experimental settings?
A1: The stability of this compound, an aromatic ketone, is primarily influenced by pH, the presence of oxidizing agents, and exposure to light (photostability). Ketones are generally resistant to oxidation under mild conditions but can be degraded by strong oxidizing agents.[1][2] The polarity of the solvent can also play a role in the rate and nature of degradation reactions.
Q2: I am observing a loss of this compound in my formulation. What are the likely degradation pathways?
A2: The most probable degradation pathways for this compound include:
-
Oxidative Degradation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.[2][3] This is a destructive process that breaks down the molecule.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions.[4][5] This can result in the formation of various degradation products.
-
Hydrolysis: While ketones are generally stable to hydrolysis, under extreme pH conditions and elevated temperatures, cleavage of the molecule might occur, although this is less common than for esters or amides.[6][7]
Q3: How can I determine the stability of this compound in my specific solvent system and pH?
A3: To determine the stability of this compound in your specific experimental conditions, you should conduct a forced degradation study .[8] This involves subjecting a solution of this compound to various stress conditions that are more severe than typical storage conditions to accelerate degradation.[9] This will help you identify potential degradation products and develop a stability-indicating analytical method.
Q4: What are the recommended stress conditions for a forced degradation study of this compound?
A4: Recommended stress conditions for a forced degradation study on this compound are outlined in the table below. These conditions are based on ICH guidelines for stability testing.[9]
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Generally stable, but forced conditions may induce degradation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Generally stable, but forced conditions may induce degradation. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidative cleavage of the ketone.[1] |
| Thermal Degradation | 60°C to 80°C (in solid state and in solution) | Thermal decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation.[4][5] |
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method.[10][11] A suitable HPLC method should be able to separate the parent this compound peak from all potential degradation product peaks. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.[12]
Troubleshooting Guide
Problem: I see extra peaks in my chromatogram after storing my this compound solution.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Perform a forced degradation study to identify if the extra peaks correspond to known degradation products. Compare the chromatograms of your stored sample with those from the stressed samples.
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Solution: Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware to rule out contamination.
-
-
Possible Cause 3: Interaction with other components in the formulation.
-
Solution: Analyze each component of the formulation individually to identify any potential interactions.
-
Problem: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to the container surface.
-
Solution: Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
-
-
Possible Cause 2: Evaporation of the solvent.
-
Solution: Ensure that the container is tightly sealed and stored at the appropriate temperature. Use a less volatile solvent if possible.
-
-
Possible Cause 3: Instability in the chosen solvent.
-
Solution: Evaluate the stability of this compound in different solvents to find a more suitable one for long-term storage. Refer to the solvent miscibility and polarity charts for guidance.
-
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)[13][14]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample and 1 mL of the stock solution at 80°C for 48 hours.
-
Photostability: Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method. The method should be capable of separating the parent drug from any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. forced degradation products: Topics by Science.gov [science.gov]
- 13. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 14. allanchem.com [allanchem.com]
Common issues in heptanophenone quantification and how to solve them
Welcome to the technical support center for heptanophenone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both are typically coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity, especially in complex matrices. GC with Flame Ionization Detection (GC-FID) and HPLC with Ultraviolet (UV) detection are also used, particularly for purity assessments and in simpler sample matrices.
Q2: I am observing poor peak shape (tailing) for this compound in my reversed-phase HPLC analysis. What are the likely causes and solutions?
A2: Peak tailing for aromatic ketones like this compound in reversed-phase HPLC is a common issue. The primary causes include:
-
Secondary Interactions: Interaction of the ketone's carbonyl group with active silanol (B1196071) groups on the silica-based column packing.
-
Column Overload: Injecting too much sample, leading to a non-ideal interaction with the stationary phase.
-
Column Contamination or Voids: Buildup of contaminants on the column inlet frit or a void in the packed bed.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions with the stationary phase.
Solutions to Peak Tailing:
-
Mobile Phase Modification: Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. Alternatively, using a mobile phase with a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][2]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Reduce Sample Concentration: Dilute your sample to check for mass overload. If peak shape improves, you have identified the issue.
-
Check for Column Contamination: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.
Q3: My this compound peak is broad and shows poor resolution in my GC analysis. What should I investigate?
A3: Broad peaks and poor resolution in GC can stem from several factors:
-
Sub-optimal Injection Technique: The injection port temperature may be too low for complete and rapid vaporization of this compound, or too high, causing thermal degradation.
-
Incorrect Carrier Gas Flow Rate: A flow rate that is too low or too high will reduce column efficiency.
-
Column Issues: The column may be contaminated, degraded, or not suitable for the analysis.
-
Large Injection Volume: Injecting too large a volume of sample can lead to band broadening.
Troubleshooting Steps:
-
Optimize Injector Temperature: A good starting point is 250 °C. You can then experiment with slightly higher or lower temperatures to find the optimal balance between efficient vaporization and preventing thermal degradation.[3][4]
-
Verify and Adjust Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the column inlet or replacing the column.
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.
Q4: I am analyzing this compound in a biological matrix (e.g., plasma) and suspect matrix effects are affecting my results. How can I confirm and mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern in biological matrices.[5]
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with a known concentration of this compound. Compare the response to a pure standard solution at the same concentration. A significant difference in signal intensity indicates a matrix effect.
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d5). This internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components that may be causing the interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| No Peak or Very Small Peak | - Syringe issue (clogged, not drawing sample) - Incorrect injection port settings - Leak in the system (septum, fittings) - Column breakage | - Check the syringe for proper operation. - Verify injection port temperature and split ratio. - Perform a leak check. - Inspect the column for breaks. |
| Ghost Peaks (Peaks in Blank Runs) | - Carryover from a previous injection - Contaminated syringe or inlet liner - Bleed from the septum or column | - Run a solvent blank after a high-concentration sample to check for carryover. - Clean the syringe and replace the inlet liner. - Use a high-quality, low-bleed septum and column. |
| Retention Time Shifts | - Fluctuation in oven temperature - Inconsistent carrier gas flow rate - Leak in the system | - Ensure the oven temperature is stable and programmed correctly. - Check the carrier gas supply and flow controller. - Perform a leak check. |
| Peak Fronting | - Column overload - Incompatible solvent | - Dilute the sample. - Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
HPLC Analysis Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| High Backpressure | - Blockage in the system (frit, guard column, column) - Precipitated buffer in the mobile phase - Incorrect mobile phase viscosity | - Systematically disconnect components to isolate the blockage. - Ensure buffer salts are fully dissolved and filter the mobile phase. - Check the viscosity of your mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase composition - Fluctuating column temperature - Pump malfunction (imprecise flow rate) | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control.[6][7] - Check the pump for leaks and ensure it is properly primed.[6] |
| Split Peaks | - Clogged inlet frit or guard column - Sample solvent incompatible with mobile phase - Co-elution with an interfering compound | - Replace the guard column or filter. - Dissolve the sample in the mobile phase if possible. - Adjust the mobile phase composition or gradient to improve resolution. |
| Baseline Noise or Drift | - Air bubbles in the system - Contaminated mobile phase or detector cell - Detector lamp aging | - Degas the mobile phase and purge the system.[7] - Use high-purity solvents and flush the detector cell.[7] - Replace the detector lamp if nearing the end of its life.[7] |
Experimental Protocols
The following are example protocols and should be optimized for your specific instrumentation and application.
Example GC-MS Protocol for this compound Quantification
This protocol is suitable for the analysis of this compound in a relatively clean matrix, such as a pharmaceutical formulation.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetone) to achieve a final concentration within the calibration range.
- Vortex to ensure complete dissolution.
- Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless inlet |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | - Initial temperature: 100°C, hold for 2 minutes - Ramp: 15°C/min to 280°C - Hold: 5 minutes at 280°C |
| MS Conditions | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 105 (quantifier), m/z 77, 120 (qualifiers) |
3. Quantitative Data:
| Parameter | Typical Value |
| Retention Time | ~ 8.5 - 9.5 minutes (highly dependent on the specific system) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Example HPLC-MS/MS Protocol for this compound in a Biological Matrix
This protocol is designed for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
2. HPLC-MS/MS Parameters:
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Sciex QTRAP 5500 or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | - 0-1 min: 50% B - 1-3 min: 50% to 95% B - 3-4 min: 95% B - 4-4.1 min: 95% to 50% B - 4.1-5 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (Q1): 191.2 -> Product Ion (Q3): 105.1 This compound-d5 (IS): Precursor Ion (Q1): 196.2 -> Product Ion (Q3): 110.1 |
3. Quantitative Data:
| Parameter | Typical Value |
| Retention Time | ~ 2.5 - 3.5 minutes |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Caption: GC Troubleshooting Workflow for this compound Quantification.
Caption: Troubleshooting Peak Tailing in HPLC for Aromatic Ketones.
Caption: Workflow for Assessing and Mitigating Matrix Effects in LC-MS/MS.
References
- 1. hplc.eu [hplc.eu]
- 2. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing byproduct formation in the synthesis of heptanophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of heptanophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction directly attaches the heptanoyl group to the benzene ring.
Q2: What are the primary advantages of Friedel-Crafts acylation for preparing this compound?
A2: Friedel-Crafts acylation offers two significant advantages. Firstly, the acylium ion intermediate is stable and does not undergo rearrangement, which prevents the formation of isomeric ketone byproducts. Secondly, the this compound product is less reactive than benzene, which prevents polyacylation (the addition of multiple heptanoyl groups to the same benzene ring).[1][2]
Q3: Can I use heptanoic acid instead of heptanoyl chloride as the acylating agent?
A3: While it is possible to use heptanoic acid, it generally requires stronger catalysts or harsher reaction conditions to form the necessary acylium ion electrophile. For laboratory-scale synthesis, heptanoyl chloride is typically more reactive and leads to a more predictable reaction outcome.[3]
Q4: Is it possible for the heptanoyl group to rearrange during the reaction?
A4: No, the acylium ion formed during Friedel-Crafts acylation is stabilized by resonance and does not undergo carbocation rearrangements. This is a key advantage over Friedel-Crafts alkylation, where such rearrangements are a common source of byproducts.
Q5: What are the most critical factors for minimizing byproduct formation?
A5: The most critical factors include the purity of reagents (heptanoyl chloride and benzene), the choice and handling of the Lewis acid catalyst, maintaining anhydrous (dry) reaction conditions, and controlling the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid in a dry environment (e.g., under an inert atmosphere). |
| Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, so a stoichiometric amount is required.[2] | Use at least a 1:1 molar ratio of the Lewis acid to heptanoyl chloride. | |
| Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at excessively high temperatures. | For AlCl₃-catalyzed reactions, a common approach is to add the reactants at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature. | |
| Formation of a Dark, Tarry Mixture | Reaction with Impurities: Impurities in the starting materials or solvent can lead to polymerization or other side reactions. | Use high-purity benzene and freshly distilled heptanoyl chloride. Ensure the solvent is of appropriate quality and anhydrous. |
| Excessively High Reaction Temperature: High temperatures can promote side reactions and decomposition. | Maintain the recommended reaction temperature and monitor for any uncontrolled exotherms. | |
| Difficult Purification | Formation of Emulsions During Workup: The presence of the aluminum chloride complex can lead to stable emulsions when quenching the reaction with water. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the complex and help to separate the aqueous and organic layers. |
| Presence of Close-Boiling Impurities: Byproducts with boiling points close to that of this compound can make purification by distillation challenging. | If distillation is ineffective, consider using column chromatography on silica (B1680970) gel to separate the product from impurities. | |
| Unexpected Byproducts Detected by GC-MS | Di-acylation: Although less common in acylation, high concentrations of reactants or high temperatures can lead to the formation of diheptanoylbenzene.[3] | Use a slight excess of benzene relative to heptanoyl chloride. Maintain a controlled reaction temperature. |
| Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction. | Use a non-reactive, anhydrous solvent such as dichloromethane (B109758) or use an excess of benzene as the solvent. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Crushed Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the flask in an ice bath to 0-5 °C. From the dropping funnel, add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension. After the addition of heptanoyl chloride is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Influence of Lewis Acid Catalyst on this compound Synthesis
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| AlCl₃ | 110 | Dichloromethane | 0 to RT | 3 | ~90 | >98 |
| FeCl₃ | 110 | Dichloromethane | RT | 5 | ~85 | >97 |
| ZnCl₂ | 120 | Nitrobenzene | 80 | 6 | ~70 | >95 |
| BF₃·OEt₂ | 150 | Benzene | Reflux | 8 | ~65 | >95 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Main reaction pathway for this compound synthesis and potential side reactions.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Heptanophenone in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of heptanophenone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an aromatic ketone with the chemical formula C₁₃H₁₈O.[1] It is a slightly yellow, oily liquid that is poorly soluble in water due to its significant hydrophobic character, consisting of a phenyl group and a seven-carbon alkyl chain.[2] This low aqueous solubility can pose significant challenges in various experimental and formulation contexts, leading to issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in drug development.[3]
Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes?
Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The most common reason is that the concentration of this compound exceeds its intrinsic aqueous solubility.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.[3]
-
Temperature Effects: The solubility of many organic compounds, including this compound, can be temperature-dependent. A decrease in temperature can lower its solubility.[2]
-
pH of the Buffer: While this compound itself is not ionizable, the pH of the buffer can influence the stability of the formulation and interactions with other components.
-
Buffer Composition: High concentrations of salts in the buffer can sometimes decrease the solubility of hydrophobic compounds through the "salting-out" effect.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several methods can be employed to increase the aqueous solubility of this compound:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[2]
-
Surfactants: Adding a surfactant above its critical micelle concentration (CMC) can lead to the encapsulation of this compound within micelles, increasing its apparent solubility.[3]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| This compound oil droplets are visible or the solution is cloudy upon addition to an aqueous buffer. | The concentration of this compound is above its aqueous solubility limit. | 1. Reduce the final concentration of this compound. 2. Employ a solubility enhancement technique such as co-solvents, surfactants, or cyclodextrins (see protocols below). |
| Precipitation occurs immediately after diluting a concentrated organic stock solution into the aqueous buffer. | "Solvent shock" due to rapid change in solvent polarity. | 1. Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. 2. Perform a stepwise dilution, gradually increasing the proportion of the aqueous buffer.[3] |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | 1. Ensure the final concentration is below the equilibrium solubility for the chosen solvent system. 2. Consider using a stabilizing agent if the formulation permits. |
| Inconsistent results in bioassays or analytical measurements. | Variable amounts of dissolved this compound due to inconsistent preparation or precipitation. | 1. Standardize the solution preparation method, including mixing speed and temperature. 2. Prepare fresh solutions before each experiment. 3. Visually inspect for any signs of precipitation before use. |
Data Presentation: Solubility of this compound
The following tables summarize the approximate aqueous solubility of this compound using different enhancement techniques at 25°C.
Table 1: Solubility of this compound in Co-solvent Systems
| Co-solvent | Co-solvent : Water Ratio (v/v) | Approximate Solubility (mg/mL) |
| Ethanol (B145695) | 10 : 90 | ~ 0.5 |
| 25 : 75 | ~ 2.0 | |
| 50 : 50 | ~ 15.0 | |
| DMSO | 5 : 95 | ~ 1.0 |
| 10 : 90 | ~ 5.0 | |
| 25 : 75 | ~ 25.0 |
Disclaimer: These are estimated values based on the properties of similar aromatic ketones and are for illustrative purposes.
Table 2: Solubilization of this compound by Surfactants
| Surfactant | Concentration (w/v) | Approximate Solubility (mg/mL) |
| Sodium Dodecyl Sulfate (SDS) | 0.5% | ~ 1.5 |
| 1.0% | ~ 3.5 | |
| Polysorbate 80 (Tween 80) | 0.5% | ~ 2.0 |
| 1.0% | ~ 4.5 |
Disclaimer: These are estimated values for illustrative purposes.
Table 3: Solubility of this compound with β-Cyclodextrin
| β-Cyclodextrin Concentration (mM) | Approximate Solubility (mg/mL) |
| 5 | ~ 0.8 |
| 10 | ~ 1.5 |
| 15 | ~ 2.2 |
Disclaimer: These are estimated values for illustrative purposes, derived from typical phase solubility diagrams of similar guest molecules.[6]
Experimental Protocols
Protocol 1: Solubilization of this compound using Co-solvents
Objective: To prepare a clear aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the desired co-solvent/water mixture. For example, to make a 50:50 (v/v) ethanol:water solution, mix 50 mL of ethanol with 50 mL of deionized water.
-
Weigh the desired amount of this compound.
-
In a volumetric flask, dissolve the this compound in a small amount of the pure co-solvent (e.g., ethanol).
-
Once dissolved, slowly add the co-solvent/water mixture to the final volume while stirring continuously.
-
Continue stirring for at least 15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any cloudiness or precipitation.
Protocol 2: Solubilization of this compound using Surfactants
Objective: To prepare an aqueous solution of this compound using a surfactant.
Materials:
-
This compound
-
Sodium Dodecyl Sulfate (SDS) or Polysorbate 80 (Tween 80)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above its Critical Micelle Concentration (CMC). For example, a 2% (w/v) SDS solution.
-
Add the desired amount of this compound to the surfactant solution.
-
Stir the mixture vigorously for 30-60 minutes. Gentle heating (to ~40°C) can aid in solubilization but should be used with caution.
-
If the solution is not clear, sonicate for 10-15 minutes.
-
Allow the solution to equilibrate at room temperature.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
Protocol 3: Solubilization of this compound using β-Cyclodextrin
Objective: To prepare an aqueous solution of this compound via inclusion complexation with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and β-cyclodextrin for a 1:1 complex.
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the this compound-β-cyclodextrin inclusion complex, which can then be dissolved in water.
Protocol 4: Quantification of this compound using UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
This compound solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate blank solution (e.g., the same co-solvent mixture, surfactant, or cyclodextrin solution without this compound)
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent system being used by scanning from approximately 200 to 400 nm. The λmax for similar aromatic ketones is often around 240-280 nm.[7]
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown this compound solution at the λmax.
-
Determine the concentration of the unknown solution using the calibration curve.
Protocol 5: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v)[8]
-
This compound sample and standards
-
Appropriate vials and filters
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the unknown sample onto the HPLC system.
-
Monitor the elution of this compound using the UV detector at its λmax (determined as in Protocol 4).
-
Create a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.
References
- 1. This compound [webbook.nist.gov]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Analysis of Heptanophenone by Gas Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the selection of an appropriate Gas Chromatography (GC) column for the analysis of heptanophenone. It includes frequently asked questions (FAQs), troubleshooting advice, and a recommended experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for GC analysis?
A1: this compound is a polar aromatic ketone. Its key properties for GC analysis are its polarity and boiling point. As a ketone, it is considered a polar compound.[1][2] The elution of compounds in GC is generally related to their boiling points, with more volatile compounds (lower boiling points) eluting faster.[3]
Q2: What type of GC column is generally recommended for the analysis of ketones like this compound?
A2: For polar compounds such as ketones, an intermediate polar or polar capillary column is recommended for effective separation.[1][2][4] The principle of "like dissolves like" applies, where a polar column will interact more with polar analytes, leading to better separation. Non-polar columns separate analytes primarily by their boiling points.[4][5]
Q3: Which specific stationary phases are suitable for this compound analysis?
A3: Based on the polarity of this compound, several stationary phases can be considered. A good starting point would be a mid-polar phase. For aromatic ketones, phases that offer some degree of polar interaction are beneficial. Common choices include:
-
5% Phenyl Polysiloxane (e.g., DB-5, BPX5): These are versatile, low- to mid-polarity columns that are a good first choice for a new separation.[5][6]
-
Polyethylene Glycol (WAX) (e.g., DB-WAX, BP20): These are polar phases and are well-suited for the analysis of polar compounds like ketones.[6][7]
-
6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624): This is an intermediate polarity column often used for the analysis of volatile organic compounds.
Q4: How do column dimensions (length, internal diameter, film thickness) affect the analysis?
A4: Column dimensions play a crucial role in the efficiency, resolution, and speed of the analysis:
-
Length: Longer columns provide better resolution but result in longer analysis times. Doubling the column length increases resolution by about 40%.[5] For most applications, a 30-meter column is a good starting point.
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolution.[1][2] The 0.25 mm ID is a popular choice as it offers a good compromise between efficiency and sample capacity.[1][2][4]
-
Film Thickness: Thicker films increase retention and are suitable for highly volatile analytes. Thinner films are better for high boiling point compounds as they allow for elution at lower temperatures.[1]
GC Column Selection Guide
The selection of the right GC column is a critical step in developing a robust analytical method. The following diagram illustrates a logical workflow for choosing an appropriate column for this compound analysis.
Figure 1. A flowchart outlining the decision-making process for selecting a suitable GC column and developing a method for this compound analysis.
Data Summary
The following table summarizes expected retention behavior of this compound on different types of stationary phases. Please note that exact retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.
| Stationary Phase Type | Common Column Name(s) | Polarity | Expected Retention of this compound |
| 100% Dimethylpolysiloxane | DB-1, HP-1, BP-1 | Non-Polar | Lowest retention, elution primarily by boiling point. |
| 5% Phenyl-95% Dimethylpolysiloxane | DB-5, HP-5, BPX-5 | Low to Mid-Polarity | Moderate retention, good general-purpose column. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | DB-624 | Intermediate Polarity | Increased retention compared to non-polar phases. |
| Polyethylene Glycol (WAX) | DB-WAX, HP-WAX, BP20 | Polar | Strongest retention due to polar-polar interactions. |
Recommended Experimental Protocol
This protocol is a starting point for the analysis of this compound and should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Carrier Gas Flow | Constant flow mode, ~1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., acetone, methanol) to an appropriate concentration. |
Troubleshooting Guide
Problem 1: Peak Tailing
-
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Possible Causes:
-
Active Sites: Polar ketones can interact with active sites in the GC system, such as silanol (B1196071) groups on a contaminated inlet liner, glass wool, or the column itself.[8][9] This is a primary cause of peak tailing for polar analytes.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path.[10]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[8][9]
-
-
Solutions:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner.[8] Regularly replace the septum.
-
Column Maintenance: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[8]
-
Proper Column Installation: Ensure the column is cut cleanly and installed at the correct height in the inlet according to the manufacturer's instructions.
-
Problem 2: Poor Resolution
-
Symptom: this compound peak is not well-separated from other components in the sample.
-
Possible Causes:
-
Inappropriate Stationary Phase: The column phase may not have the right selectivity for the separation.
-
Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high.[3]
-
Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to reduced efficiency.[3]
-
-
Solutions:
-
Change Stationary Phase: If analyzing a complex mixture, consider a column with a different polarity (e.g., a WAX column if currently using a DB-5) to alter selectivity.
-
Optimize Temperature Program: Decrease the ramp rate or lower the initial oven temperature to improve separation.[3]
-
Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to the optimal linear velocity for the carrier gas being used.
-
Problem 3: Ghost Peaks
-
Symptom: Peaks appear in the chromatogram even when no sample is injected (in a blank run).
-
Possible Causes:
-
Septum Bleed: Small particles from a degrading septum can enter the inlet and column.
-
Contamination: Contamination in the carrier gas, sample solvent, or from previous injections (carryover).
-
Column Bleed: Degradation of the stationary phase at high temperatures.
-
-
Solutions:
-
Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.
-
Check for Contamination: Run a blank solvent injection to check for solvent purity. Ensure high-purity carrier gas is used.
-
Condition the Column: Bake out the column at a temperature slightly above the final analysis temperature (but below the column's maximum operating temperature) to remove contaminants.
-
References
- 1. agilent.com [agilent.com]
- 2. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Reducing baseline noise in the GC-MS analysis of heptanophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise and ensuring high-quality data in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of heptanophenone.
Troubleshooting Guides
High baseline noise in the GC-MS analysis of this compound can obscure analyte peaks, leading to inaccurate quantification and poor sensitivity. This guide provides a systematic approach to identifying and resolving common sources of noise.
Problem: High and Rising Baseline (Column Bleed)
A steadily increasing baseline, particularly at higher temperatures, is a classic symptom of column bleed, where the stationary phase of the GC column degrades and elutes into the mass spectrometer.
Immediate Checks & Solutions:
-
Verify Oven Temperature: Ensure your oven temperature program does not exceed the column's maximum operating temperature. Exceeding this limit, even for short periods, can accelerate stationary phase degradation.[1][2]
-
Check for Leaks: Oxygen and moisture in the carrier gas are primary causes of column degradation, especially at elevated temperatures.[1] Use an electronic leak detector to meticulously check all fittings and connections from the gas source to the MS.
-
Carrier Gas Purity: Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and that in-line gas purifiers for oxygen and moisture are installed and not expired.[1]
-
Column Conditioning: A new column must be properly conditioned to remove residual manufacturing contaminants and stabilize the stationary phase. Insufficient conditioning can lead to a high and unstable baseline.[1]
Problem: Random Spikes and High Frequency Noise
Random, sharp spikes or a "hairy" appearance to the baseline can originate from various electronic or contamination sources.
Immediate Checks & Solutions:
-
Electrical Connections: Check all electrical connections to the detector and data system. Loose or corroded contacts can introduce electronic noise.[3]
-
Septum Bleed: Fragments of the injector septum can enter the inlet and create "ghost peaks" or a noisy baseline.[4] Regularly replace the septum, especially when operating at high inlet temperatures.
-
Inlet Contamination: The inlet liner can accumulate non-volatile residues from previous injections. These residues can slowly bleed into the system, contributing to background noise.[5]
-
Contaminated Carrier or Detector Gases: Impurities in the gas supply can lead to a noisy baseline. If a new gas cylinder was recently installed, this could be the source.[3]
Problem: Ghost Peaks (Unexpected Peaks in the Chromatogram)
The appearance of peaks in a blank run or unexpected peaks in a sample chromatogram are referred to as ghost peaks.
Immediate Checks & Solutions:
-
Carryover from Previous Injection: Highly retained compounds from a previous analysis may elute in a subsequent run. To mitigate this, increase the final oven temperature and/or hold time to ensure all components have eluted.
-
Syringe Contamination: The autosampler syringe can be a source of contamination. Ensure proper syringe cleaning protocols are in place.
-
Inlet and Liner Contamination: As with general baseline noise, contamination in the inlet is a common source of ghost peaks.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in the GC-MS analysis of this compound?
A1: The most common sources of baseline noise include:
-
Column Bleed: Degradation of the GC column's stationary phase at high temperatures.
-
Contaminated Carrier Gas: Impurities like moisture and oxygen in the helium or hydrogen carrier gas.[5]
-
Injector Port Contamination: Residue from previous injections, degraded septa, or a dirty inlet liner.[5]
-
Dirty Ion Source: Over time, the ion source can become contaminated with non-volatile material from the samples and column bleed, leading to increased background noise.
-
System Leaks: Air leaks in the system can introduce oxygen and moisture, which not only contribute to noise but also damage the column.
Q2: How often should I perform routine maintenance on my GC-MS system?
A2: The frequency of routine maintenance depends on the sample throughput and the cleanliness of the samples being analyzed. However, a general guideline is as follows:
-
Septum Replacement: Every 100-200 injections, or more frequently if you observe issues like poor peak shape or ghost peaks.
-
Inlet Liner Inspection/Replacement: Inspect weekly and replace as needed. For complex matrices, replacement may be required more frequently.[6][7]
-
Ion Source Cleaning: This is a more involved procedure and should be performed when a significant loss in sensitivity or an increase in background noise is observed that cannot be resolved by other means.
-
Pump Oil Change: Follow the manufacturer's recommendations for your specific vacuum pump.
Q3: What type of GC column is best for analyzing this compound?
A3: For a semi-volatile, aromatic ketone like this compound, a low-to-mid polarity, low-bleed column is recommended. A common choice is a DB-5ms or equivalent phase (5% phenyl-methylpolysiloxane).[8] These columns offer good selectivity for aromatic compounds and are designed for low bleed, which is crucial for sensitive MS detection.
Q4: What are the ideal GC-MS parameters for this compound analysis?
A4: The optimal parameters will vary depending on the specific instrument and column used. However, the following provides a good starting point for method development:
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C[7] |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-350 amu |
Q5: What are the characteristic mass fragments of this compound that I should look for?
A5: The electron ionization mass spectrum of this compound will show several characteristic fragments. Based on the NIST database, you should expect to see a molecular ion peak (M+) at m/z 190, and prominent fragment ions at m/z 105 (benzoyl cation) and 120.[6] Monitoring these ions can help confirm the identity of your analyte.
Experimental Protocols
Protocol 1: GC Column Conditioning
Objective: To prepare a new GC column for use by removing residual manufacturing impurities and ensuring a stable baseline.
Materials:
-
New GC column
-
High-purity carrier gas (Helium or Hydrogen)
-
Nuts and ferrules appropriate for the column and instrument
Procedure:
-
Install the new column in the GC inlet, but do not connect the other end to the MS detector. Leave it open in the GC oven.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the system.
-
Set the GC oven to an initial temperature of 40-50°C.
-
Program the oven to ramp at 5-10°C/minute to a temperature approximately 20°C above your highest analytical temperature, or to the column's maximum isothermal temperature, whichever is lower.[1]
-
Hold at this maximum temperature for 1-2 hours. For columns with a thick stationary phase film, a longer conditioning time may be necessary.
-
Cool down the oven, turn off the carrier gas flow, and connect the column to the MS transfer line.
-
Perform a blank run to confirm a stable, low-noise baseline.
Protocol 2: GC-MS Inlet Liner Replacement
Objective: To replace a contaminated or worn inlet liner to reduce baseline noise and improve peak shape.
Materials:
-
New, deactivated inlet liner
-
New O-ring
-
Tweezers or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool down the GC inlet to a safe temperature (e.g., below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing lint-free gloves, open the inlet and remove the septum and any other retaining hardware.
-
Use tweezers or a liner removal tool to carefully extract the old liner.[7]
-
Inspect the inside of the inlet for any visible contamination and clean if necessary with a solvent-moistened swab.
-
Place a new O-ring on the new liner.
-
Using tweezers, carefully insert the new liner into the inlet, ensuring it is seated correctly.[6]
-
Reinstall the septum and retaining hardware.
-
Turn the carrier gas back on and perform a leak check.
-
Heat the inlet to the desired temperature and allow the system to equilibrate before running samples.
Protocol 3: Basic GC-MS Ion Source Cleaning
Objective: To remove contamination from the ion source to restore sensitivity and reduce background noise. Note: Always consult your instrument's specific user manual for detailed instructions.
Materials:
-
Abrasive slurry (e.g., aluminum oxide powder mixed with methanol)[9][10]
-
Cotton swabs
-
Beakers
-
Methanol, Acetone, Hexane (reagent grade)
-
Ultrasonic bath
-
Lint-free gloves
-
Tweezers
Procedure:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Once vented, and wearing lint-free gloves, carefully remove the ion source from the MS chamber.
-
Disassemble the ion source components on a clean, lint-free surface. Separate the metal parts that can be cleaned from those with ceramic insulators or wiring.
-
Create a paste of the abrasive slurry and use cotton swabs to gently polish the surfaces of the metal ion source components.[11] Pay close attention to areas with visible discoloration.
-
Rinse the parts thoroughly with deionized water to remove all of the abrasive slurry.[9][10]
-
Sequentially sonicate the cleaned parts in beakers containing methanol, then acetone, and finally hexane, for approximately 10-15 minutes in each solvent.[11]
-
Allow the parts to air dry completely on a clean, lint-free surface.
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
Reinstall the ion source into the MS, close the system, and pump down.
-
Once a stable vacuum is achieved, bake out the system to remove any residual solvents and water before tuning and running samples.
Quantitative Data Summary
Table 1: Recommended Maximum Operating Temperatures for Low-Bleed GC Columns
| Column Phase | Polarity | Isothermal Limit (°C) | Temperature Program Limit (°C) |
| 100% Dimethylpolysiloxane (e.g., DB-1ms) | Non-polar | 325 | 350 |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Low | 325 | 350[12] |
| 35% Phenyl-methylpolysiloxane (e.g., DB-35ms) | Mid | 340 | 360[13] |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17ms) | Mid | 320 | 340[13] |
Note: These are general guidelines. Always refer to the specific manufacturer's documentation for your column.
Table 2: System Suitability Parameters for GC-MS Analysis
| Parameter | Acceptance Criteria | Purpose |
| Signal-to-Noise Ratio (S/N) | > 10 for quantification[14] | Ensures the analyte signal is sufficiently above the baseline noise for accurate measurement. |
| Peak Tailing Factor | 0.8 - 1.5 | Indicates good peak symmetry and the absence of active sites in the system. |
| Retention Time Reproducibility | RSD < 1% | Demonstrates the stability of the chromatographic separation. |
| Peak Area Reproducibility | RSD < 15% | Shows the precision of the injection and detection process. |
Visualizations
Caption: A logical workflow for troubleshooting common baseline noise issues in GC-MS analysis.
Caption: Major potential sources of contamination leading to baseline noise in a GC-MS system.
References
- 1. coleparmer.ca [coleparmer.ca]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. aasnig.com [aasnig.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Replacing a GC Inlet Liner [restek.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. Gulf Bio Analytical [gulfbioanalytical.com]
- 14. ema.europa.eu [ema.europa.eu]
Optimizing injector temperature for heptanophenone in gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptanophenone in gas chromatography (GC). Our goal is to help you optimize your analytical methods and resolve common issues encountered during experimentation.
Optimizing Injector Temperature: A Critical Parameter
The injector temperature is a critical parameter in gas chromatography that directly impacts the accuracy and precision of your results. It must be high enough to ensure the complete and rapid vaporization of the sample but not so high as to cause thermal degradation of the analyte. For this compound, an aromatic ketone, finding the optimal injector temperature is key to achieving sharp peaks and reproducible data.
Recommended GC Parameters for Aromatic Compounds
While specific optimal conditions can vary depending on the instrument and column used, the following table summarizes typical starting parameters for the analysis of aromatic compounds, including ketones like this compound.
| Parameter | Value | Source |
| Injector Temperature | 230 °C - 300 °C | [1][2] |
| Injection Mode | Split | [1][2] |
| Split Ratio | 1:40 - 1:50 | [1][2] |
| Carrier Gas | Helium | [1][2] |
| Column Type | SH-PolarWax or Rxi-VMS (or similar) | [1][2] |
| Oven Program | Example: 50°C, ramp to 250°C | [1] |
| Injector Liner | Deactivated, with glass wool | [3] |
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of this compound, with a focus on issues related to injector temperature.
Q1: My this compound peak is broad and tailing. What could be the cause?
A1: Peak tailing for polar compounds like ketones can be caused by several factors:
-
Injector Temperature is Too Low: Insufficient temperature can lead to slow or incomplete vaporization of this compound in the injector, causing the sample to enter the column as a broad band. Gradually increase the injector temperature in 10-20°C increments to see if peak shape improves.[4]
-
Active Sites in the System: Polar analytes can interact with active sites (e.g., silanols) in the injector liner or at the head of the column, leading to tailing.[3][5] Ensure you are using a deactivated liner, and consider trimming a small portion (10-20 cm) from the front of the column.[3][5]
-
Column Contamination: Buildup of non-volatile residues can create active sites. Baking out the column at a high temperature (within its specified limits) may help.[6]
Q2: I'm not seeing a peak for this compound, or the peak is very small.
A2: A complete loss or significant reduction in peak size can be alarming. Here are some potential causes:
-
Thermal Degradation: While this compound is relatively stable, a very high injector temperature could potentially lead to degradation. If you are using an exceptionally high temperature (e.g., >350°C), try lowering it.
-
Injector Discrimination: If the injector temperature is too low, less volatile compounds like this compound may not be efficiently transferred to the column, leading to a loss of signal. This is a common issue with splitless injections.[4]
-
Syringe Issues: A clogged or malfunctioning syringe can prevent the sample from being injected properly.[4]
-
Leaks: A leak in the injector, particularly around the septum, can lead to sample loss.[4]
Q3: I'm observing split peaks for this compound. What should I check?
A3: Split peaks can arise from several issues related to the injection process:
-
Improper Injection Technique: A fast injection speed with an open-top liner can sometimes cause the sample to not vaporize uniformly. Using a liner with glass wool or reducing the injection speed may help.[7]
-
Solvent and Initial Oven Temperature Mismatch: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[3][8] If the initial oven temperature is too high, it can lead to peak splitting.[3]
-
Column Installation: An improperly cut or installed column can create a dead volume or disturb the sample path, resulting in split peaks.[5]
Q4: My retention times for this compound are shifting between runs.
A4: Inconsistent retention times can make peak identification unreliable. While often related to the column or oven, the injector can play a role:
-
Inconsistent Injector Temperature: Fluctuations in the injector temperature can affect the vaporization process and lead to slight shifts in retention time. Ensure your injector temperature is stable.
-
Leaks: A small, intermittent leak in the injector can affect the pressure and flow rate of the carrier gas, leading to retention time variability.[5]
Experimental Protocols
Protocol for Determining Optimal Injector Temperature
This protocol outlines a systematic approach to finding the ideal injector temperature for your this compound analysis.
Objective: To determine the injector temperature that provides the best peak shape (symmetrical and narrow) and response for this compound without causing thermal degradation.
Materials:
-
Gas chromatograph with a suitable detector (e.g., FID or MS)
-
Appropriate GC column for aromatic ketones
-
Standard solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate)
-
Deactivated injector liners
Methodology:
-
Initial Setup:
-
Install a new, deactivated injector liner.
-
Set the GC conditions to a starting point. Based on literature, a good starting injector temperature is 250°C. Set the oven temperature program, carrier gas flow rate, and detector parameters as per your established method or the recommendations in the table above.
-
-
Temperature Evaluation:
-
Inject the this compound standard at the initial injector temperature of 250°C.
-
Acquire and analyze the chromatogram, paying close attention to the peak shape (asymmetry and width) and peak area.
-
Increase the injector temperature by 20°C (e.g., to 270°C) and inject the standard again.
-
Repeat this process, increasing the temperature in 20°C increments up to a maximum of 310°C or a temperature appropriate for your instrument and other analytes.
-
-
Data Analysis:
-
Create a table to compare the peak area and asymmetry factor at each injector temperature.
-
Plot the peak area versus the injector temperature.
-
The optimal injector temperature will be the one that gives the highest peak area without a significant increase in peak tailing or the appearance of degradation products.
-
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the injector temperature for this compound analysis.
Caption: Workflow for optimizing GC injector temperature.
Frequently Asked Questions (FAQs)
Q: What is the boiling point of this compound?
A: The boiling point of this compound is approximately 283.3°C at atmospheric pressure and 155°C at a reduced pressure of 15 mmHg.[9][10]
Q: Is this compound a polar or non-polar compound?
A: this compound is a moderately polar compound due to the presence of the carbonyl (C=O) group in the ketone functional group.[11]
Q: Can I use a splitless injection for this compound analysis?
A: Yes, a splitless injection can be used, and it is often preferred for trace analysis. However, it is more susceptible to issues related to injector temperature and solvent effects.[3][8] Ensure your initial oven temperature is appropriate for your solvent to get good peak focusing.[3][8]
Q: How often should I replace the injector liner?
A: The frequency of liner replacement depends on the cleanliness of your samples and the number of injections. For routine analysis, inspecting the liner weekly and replacing it monthly is a good practice. For complex matrices, more frequent replacement may be necessary to prevent peak tailing and loss of response.
Q: What type of GC column is best for this compound?
A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. For better separation of ketones and other polar compounds, a wax-type (polyethylene glycol) column can also be effective.[1]
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. Directional Transformation of Native Holocellulose into Long-Chain Ether Fuel Precursors over Metal Oxides [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemwhat.com [chemwhat.com]
- 10. echemi.com [echemi.com]
- 11. Buy this compound | 1671-75-6 [smolecule.com]
Technical Support Center: Heptanophenone Degradation Pathways Under Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of heptanophenone degradation pathways under oxidative stress.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its degradation under oxidative stress a concern?
This compound is an aromatic ketone. Understanding its degradation is crucial in pharmaceutical development and toxicology. Under oxidative stress, which can be induced by metabolic processes or environmental factors, this compound can break down into various products. These degradation products may have different efficacy, toxicity, or pharmacokinetic profiles compared to the parent compound, making it essential to identify and characterize them.
Q2: What are the primary mechanisms of this compound degradation under oxidative stress?
The primary degradation pathways for this compound under oxidative stress are expected to be mediated by enzymatic and non-enzymatic reactions.
-
Enzymatic Degradation: Cytochrome P450 (CYP) enzymes, particularly in the liver, are the main catalysts for the oxidative metabolism of many xenobiotics, including aromatic ketones.[1][2] The primary reactions are expected to be:
-
Non-Enzymatic Degradation: Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻) can directly react with this compound, leading to its degradation. This is particularly relevant in forced degradation studies and in understanding cellular damage mechanisms.
Q3: Which Cytochrome P450 (CYP) isoforms are most likely involved in this compound metabolism?
While specific data for this compound is limited, based on the metabolism of other aromatic ketones and xenobiotics, the following CYP isoforms are likely candidates for its metabolism:
-
CYP3A4: This is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a wide range of drugs.[7][8][9][10]
-
CYP2B6: Known to metabolize several drugs, including some with ketone moieties.[11][12][13][14][15]
-
CYP2E1: This enzyme is induced by ethanol (B145695) and is known to metabolize small molecular weight compounds and play a role in oxidative stress.[1][16][17][18][19]
Q4: What are the expected degradation products of this compound under oxidative stress?
Based on the likely degradation pathways, the expected degradation products include:
-
Hydroxylated heptanophenones: These can be formed on the phenyl ring (e.g., 2'-, 3'-, or 4'-hydroxythis compound) or along the heptyl chain.
-
Benzoic acid and heptanoic acid derivatives: Resulting from the oxidative cleavage of the ketone.
-
Further oxidation products: The initial degradation products can be further metabolized or oxidized to form more polar compounds, such as diols or carboxylic acids.
Troubleshooting Guides
Issue 1: Inconsistent or no degradation of this compound observed in in vitro experiments.
-
Possible Cause 1: Inappropriate enzyme source or concentration.
-
Troubleshooting Step: Ensure you are using a relevant and active enzyme source, such as human liver microsomes (HLM) or specific recombinant CYP enzymes.[2][20][21][22] Verify the protein concentration and enzymatic activity of your preparation. Consider that different species may have different metabolic profiles.
-
-
Possible Cause 2: Lack of necessary cofactors.
-
Troubleshooting Step: Oxidative metabolism by CYP enzymes requires NADPH and molecular oxygen. Ensure that your incubation buffer contains an NADPH-regenerating system to maintain a sufficient concentration of NADPH throughout the experiment.[23]
-
-
Possible Cause 3: Sub-optimal incubation conditions.
-
Troubleshooting Step: Optimize the pH, temperature, and incubation time. Most CYP enzymes have an optimal pH around 7.4 and a temperature of 37°C. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Possible Cause 4: this compound concentration is too high or too low.
-
Troubleshooting Step: Perform experiments with a range of this compound concentrations to determine the optimal substrate concentration for the observed metabolic activity. High concentrations can lead to substrate inhibition.
-
Issue 2: Difficulty in identifying and characterizing degradation products.
-
Possible Cause 1: Low abundance of degradation products.
-
Troubleshooting Step: Increase the incubation time, enzyme concentration, or initial this compound concentration (while avoiding substrate inhibition) to generate higher quantities of metabolites. You can also concentrate your sample before analysis.
-
-
Possible Cause 2: Inadequate analytical methodology.
-
Troubleshooting Step: Utilize a highly sensitive and specific analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[24][25][26][27][28] This allows for the separation of the parent compound from its metabolites and provides mass information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolites.
-
-
Possible Cause 3: Co-elution of metabolites with matrix components.
-
Troubleshooting Step: Optimize your HPLC gradient and column chemistry to achieve better separation. Sample preparation techniques such as solid-phase extraction (SPE) can be used to remove interfering matrix components.[26]
-
Issue 3: Discrepancy between in vitro results and expected in vivo metabolism.
-
Possible Cause 1: In vitro system lacks the complexity of the in vivo environment.
-
Possible Cause 2: Contribution of extrahepatic metabolism.
-
Troubleshooting Step: While the liver is the primary site of drug metabolism, other organs such as the intestine, lungs, and kidneys can also contribute. Consider using microsomes or S9 fractions from these tissues to assess their potential role in this compound degradation.
-
Data Summary
| Experimental Condition | This compound Remaining (%) | Major Degradation Product(s) | Relative Abundance (%) |
| Control (No Cofactors) | >95% | - | - |
| Human Liver Microsomes + NADPH | e.g., 45% | e.g., 4'-hydroxythis compound | e.g., 30% |
| e.g., Benzoic acid | e.g., 15% | ||
| Recombinant CYP3A4 + NADPH | e.g., 60% | e.g., 4'-hydroxythis compound | e.g., 25% |
| Recombinant CYP2B6 + NADPH | e.g., 75% | e.g., Alkyl chain hydroxylation product | e.g., 15% |
| Forced Degradation (H₂O₂) | e.g., 20% | e.g., Benzoic acid, Heptanoic acid | e.g., 40%, 35% |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
-
Preparation of Incubation Mixture:
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Forced Oxidative Degradation of this compound
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
Stress Condition:
-
Add hydrogen peroxide (H₂O₂) to the this compound solution to a final concentration of 3% (v/v).
-
-
Incubation:
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
-
Sample Analysis:
-
Directly inject an aliquot of the reaction mixture into the LC-MS/MS system for analysis. A control sample (this compound solution without H₂O₂) should also be analyzed for comparison.
-
Visualizations
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for in vitro metabolism studies.
Caption: A logical troubleshooting workflow for degradation experiments.
References
- 1. CYP2E1 - Wikipedia [en.wikipedia.org]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - Oxidative cleavage [chem.ucla.edu]
- 4. Oxidative carbon-carbon bond cleavage of a α-hydroxy ketone by a functional model of 2,4'-dihydroxyacetophenone dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of CYP3A4 expression in human hepatocytes by pharmaceuticals and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4 mRNA is a more reliable marker than CYP3A4 activity for detecting pregnane X receptor-activated induction of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of a Degradation Constant for CYP3A4 by Direct Suppression of mRNA in a Novel Human Hepatocyte Model, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental Expression of CYP2B6: A Comprehensive Analysis of mRNA Expression, Protein Content and Bupropion Hydroxylase Activity and the Impact of Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Natural Products Inhibition of Cytochrome P450 2B6 Activity and Methadone Metabolism. [scholars.duke.edu]
- 15. Uncoupling of Cytochrome P450 2B6 and stimulation of reactive oxygen species production in pharmacogenomic alleles affected by interethnic variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopolymers.org.ua [biopolymers.org.ua]
- 17. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dls.com [dls.com]
- 23. bioivt.com [bioivt.com]
- 24. rsc.org [rsc.org]
- 25. masspec.scripps.edu [masspec.scripps.edu]
- 26. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case | springermedizin.de [springermedizin.de]
- 28. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Validation & Comparative
A Comparative Guide to Heptanophenone Purity Assessment: qNMR vs. Traditional Methods
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical, non-negotiable standard. For an analyte such as heptanophenone, a common organic compound, accurate purity assessment is paramount for ensuring the reliability of experimental outcomes and the safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID)—for the purity assessment of this compound.
Quantitative NMR has emerged as a powerful primary analytical method, offering direct and highly accurate purity measurements without the need for a specific reference standard of the analyte itself.[1][2] This contrasts with chromatographic techniques that typically rely on relative quantification against a reference standard of the same compound.[2]
Comparison of Analytical Techniques
The choice of analytical technique for purity determination is contingent on several factors, including the nature of potential impurities, the required accuracy and precision, and available instrumentation.[2]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on polarity, detection by UV absorbance.[2] | Separation based on volatility and boiling point, detection by flame ionization.[1] |
| Quantitation | Absolute (primary method), does not require an identical reference standard.[1][2] | Relative, requires a reference standard of known purity.[2] | Relative, requires a reference standard of known purity.[3] |
| Selectivity | High, based on unique chemical shifts of protons.[1] | Good for separating closely related non-volatile structures and isomers.[2] | High for volatile impurities.[1] |
| Sensitivity | Moderate (mg to µg level).[1] | Moderate to High (µg to ng level).[1] | High (ng to pg level).[1] |
| Accuracy | Very High, as it's a primary ratio method.[1][4] | High, dependent on the purity of the reference standard and calibration.[1] | High, dependent on the purity of the reference standard and calibration.[1] |
| Precision | Very High (RSD < 1%).[1] | High (RSD < 2%).[1] | High (RSD < 2%).[1] |
| Sample Throughput | Moderate.[1] | High. | High.[1] |
| Strengths | Non-destructive, provides structural information for impurity identification, direct quantification.[5] | Versatile for a wide range of non-volatile compounds.[1][2] | Excellent for volatile organic compounds and residual solvents.[1][3] |
| Limitations | Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap.[5] | Requires a suitable chromophore for UV detection, quantification can be less accurate without careful calibration.[5] | Not suitable for non-volatile or thermally labile compounds.[1] |
Experimental Protocols
A robust purity assessment relies on meticulously planned and executed experimental protocols.
The qNMR method provides a direct measurement of this compound purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) into a clean vial.[7][8] The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[8]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6) until both components are fully dissolved.[8][9] A vortex mixer can be used to ensure thorough mixing.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube to a standard height (typically ~0.6 mL).[8]
2. Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400-600 MHz) equipped with a probe at a constant, regulated temperature.[7][10]
-
Key acquisition parameters to ensure accurate quantification include:
-
A 90° pulse angle, calibrated for the specific sample.[7]
-
A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons.[10]
-
A sufficient number of scans (e.g., ≥32) to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[10][11]
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline corrections to the acquired spectrum.[7]
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons or the alpha-methylene protons) that does not overlap with any impurity or internal standard signals.[7]
-
Integrate a well-resolved signal of the internal standard.[7]
-
Calculate the purity of this compound using the following equation[11]:
Purity_x (%) = (I_x / N_x) * (N_cal / I_cal) * (M_x / M_cal) * (m_cal / m_x) * P_cal
Where:
-
I = integrated area of the signal
-
N = number of protons giving rise to the signal
-
M = molecular weight
-
m = mass
-
P = purity of the internal standard
-
x = this compound
-
cal = internal standard
-
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and degas it.
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 245 nm).
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the reference standards.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in a suitable volatile solvent (e.g., dichloromethane) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., HP-5ms).[12]
-
Injector Temperature: Set to ensure complete volatilization of the sample (e.g., 250°C).[12]
-
Oven Temperature Program: A temperature gradient to ensure good separation of this compound from any volatile impurities.[12]
-
Detector Temperature: FID set at a high temperature (e.g., 300°C).
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is determined by comparing the peak area of the this compound in the sample to the calibration curve.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 4. usp.org [usp.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Heptanophenone in Biological Samples
Comparison of Analytical Method Performance
The following tables summarize the key performance parameters of representative validated analytical methods for compounds structurally related to heptanophenone, offering a comparative overview of what can be expected when developing a method for this compound.
Table 1: Performance Comparison of a Representative HPLC-UV Method
(Data based on a validated method for Phloretin, a dihydrochalcone (B1670589) with aromatic rings, in rat serum)
| Validation Parameter | Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Bias) | < 14% |
| Precision (RSD) | < 14% (< 10.9% at LOQ) |
| Mean Extraction Recovery | > 95% |
Table 2: Performance Comparison of a Representative GC-MS Method
(Data based on a validated method for ketone bodies in blood)
| Validation Parameter | Performance |
| Linearity Range | ~25 to 8300 µM (for acetone (B3395972)+acetoacetate) |
| Correlation Coefficient (r²) | Not explicitly stated, but method is linear |
| Limit of Detection (LOD) | Not explicitly stated |
| Accuracy (Recovery) | 98 - 107% |
| Precision (RSD) | < 10% (intra- and inter-day) |
| Sample Volume | 100 µL |
Table 3: Performance Comparison of a Representative LC-MS/MS Method
(Data based on a validated method for multiple ketone bodies in human serum and plasma)
| Validation Parameter | Performance |
| Linearity Range | Analyte-dependent, e.g., 5 - 2500 µM for BHB |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LLOQ) | Analyte-dependent, e.g., 5 µM for BHB |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 5% (intra- and inter-day) |
| Extraction Efficiency | 80 - 120% |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are the experimental protocols for the representative methods cited in the performance comparison tables.
HPLC-UV Method Protocol (Adapted from Phloretin Analysis)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat serum, add an internal standard.
-
Add 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 150 µL into the HPLC system.
2. HPLC-UV Instrumentation and Conditions:
-
Column: Chiralcel® OD-RH
-
Mobile Phase: Isocratic elution (specific composition to be optimized for this compound).
-
Flow Rate: To be optimized.
-
Detection: UV at 288 nm.
-
Run Time: Approximately 30 minutes.
GC-MS Method Protocol (Adapted from Ketone Body Analysis)[1]
1. Sample Preparation (Headspace Analysis):
-
To 100 µL of blood or standard, add 200 µL of phosphate (B84403) buffer (0.032 M, pH 8.5) and 100 µL of an internal standard working solution into a 20-mL headspace vial.
-
Seal the vial with a PTFE-faced septum.
-
For total ketone body analysis, an enzymatic reaction to convert β-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone is performed in the vial.[1]
2. GC-MS Instrumentation and Conditions:
-
Headspace Parameters:
-
Oven Temperature: 90°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 115°C
-
Injection Time: 1.0 min
-
-
GC Parameters:
-
Column: (Specific column to be optimized for this compound)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 50°C for 5 min, then ramp to 200°C at 70°C/min, hold for 2 min.
-
-
MS Parameters:
-
Selected Ion Monitoring (SIM) mode is typically used for quantification.
-
LC-MS/MS Method Protocol (Adapted from Ketone Body Analysis)[2][3]
1. Sample Preparation (Protein Precipitation): [2]
-
To a sample of serum or plasma, add an internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant is then transferred for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System:
-
Column: (Specific column to be optimized for this compound, likely a C18)
-
Mobile Phase: Gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Flow Rate: To be optimized.
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and its internal standard.
-
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for this compound, the following diagrams illustrate the general workflow and the decision-making process involved.
References
Heptanophenone vs. Nonanophenone: A Comparative Guide for Internal Standards in Chromatography
For researchers, scientists, and drug development professionals seeking the optimal internal standard for chromatographic analysis, the choice between heptanophenone and nonanophenone is a critical decision that can significantly impact the accuracy and reliability of quantitative results. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your specific application.
Internal standards are essential in chromatography to correct for variations in sample injection volume, sample preparation, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. This compound and nonanophenone, both alkylphenones, are frequently considered for this role due to their structural similarities to a wide range of organic compounds. Their performance, however, can vary depending on the specific chromatographic conditions and the nature of the analytes being quantified.
Performance Comparison: this compound vs. Nonanophenone
To provide a clear comparison, the following table summarizes key performance parameters for this compound and nonanophenone based on available experimental data. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Chromatographic conditions, such as the column, mobile phase, and detector, will influence these parameters.
| Performance Parameter | This compound | Nonanophenone | Key Considerations |
| Typical Retention Time (Reversed-Phase HPLC) | Shorter | Longer | Nonanophenone's longer alkyl chain leads to stronger retention on non-polar stationary phases. This can be advantageous for separating it from early-eluting analytes. |
| Typical Retention Time (Gas Chromatography) | Shorter | Longer | Similar to HPLC, the higher boiling point of nonanophenone results in a longer retention time in GC, which can be beneficial for avoiding co-elution with more volatile analytes. |
| Response Factor (GC-FID) | Generally consistent and predictable based on effective carbon number.[1] | Generally consistent and predictable based on effective carbon number.[1] | Both compounds provide stable and reproducible responses in Flame Ionization Detectors (FID). The choice may depend on the response of the specific analytes. |
| Linearity | Excellent | Excellent | Both compounds typically exhibit excellent linearity over a wide concentration range, a crucial characteristic for an internal standard. |
| Recovery | High and reproducible | High and reproducible | Both internal standards generally show good recovery through various sample preparation techniques, although this is highly dependent on the extraction method and the sample matrix. |
| Purity | Commercially available in high purity. | Commercially available in high purity. | High purity is critical to avoid interference from impurities.[2] |
| Chemical Inertness | Generally inert under typical chromatographic conditions. | Generally inert under typical chromatographic conditions. | Both are stable compounds, minimizing the risk of degradation during analysis. |
Experimental Protocols
The successful implementation of an internal standard relies on a well-defined and validated experimental protocol. Below are detailed methodologies for utilizing this compound or nonanophenone as internal standards in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC-FID) Protocol for the Analysis of Volatile Organic Compounds
This protocol provides a general framework for using this compound or nonanophenone as an internal standard in GC-FID analysis.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 100 mg of either this compound or nonanophenone.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile (B52724), or hexane) in a 100 mL volumetric flask to create a stock solution of approximately 1 mg/mL.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into blank matrix.
-
Add a fixed volume of the internal standard stock solution to each calibration standard to achieve a constant concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
To each unknown sample, add the same fixed volume of the internal standard stock solution as was added to the calibration standards.
4. GC-FID Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation between the analytes and the internal standard. A typical program might start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
5. Data Analysis:
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Determine the concentration of the analyte in the unknown samples using the calculated average RF.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Analysis of Non-Volatile Organic Compounds
This protocol outlines a general procedure for using this compound or nonanophenone as an internal standard in reversed-phase HPLC with UV detection.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound or nonanophenone in the mobile phase (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the analyte(s).
-
Add a constant amount of the internal standard stock solution to each calibration standard.
3. Sample Preparation:
-
Add the same constant amount of the internal standard stock solution to each unknown sample.
4. HPLC-UV Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
UV Detection: Monitor at a wavelength where both the analyte and the internal standard have adequate absorbance.
5. Data Analysis:
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a logical process that involves several key considerations. The following diagram illustrates this workflow.
Figure 1. Logical workflow for selecting a suitable internal standard in chromatography.
Conclusion
Both this compound and nonanophenone can serve as effective internal standards in chromatographic analysis. The primary difference lies in their retention behavior, which is a direct consequence of the length of their alkyl chains.
-
This compound , with its shorter retention time, may be suitable for analyses where the analytes of interest are less volatile (in GC) or more retained (in HPLC).
-
Nonanophenone , with its longer retention time, is often a better choice when analyzing more volatile compounds (in GC) or early-eluting compounds (in HPLC) to ensure baseline separation.
Ultimately, the optimal choice depends on the specific requirements of the analytical method. It is crucial to perform a thorough method validation to confirm the suitability of the chosen internal standard for the intended application, ensuring the generation of accurate and precise quantitative data.
References
Comparative analysis of different synthetic routes to heptanophenone
For Researchers, Scientists, and Drug Development Professionals
Heptanophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and fragrance industries. Its efficient synthesis is a subject of interest for chemists seeking to optimize yield, purity, and process scalability. This guide provides a comparative analysis of three common synthetic routes to this compound: Friedel-Crafts acylation, oxidation of 1-phenyl-1-heptanol (B1619153), and synthesis via a Grignard reagent.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Oxidation of 1-Phenyl-1-heptanol | Grignard Synthesis |
| Typical Yield | >90% (for analogous ketones) | High (specific data for this compound not readily available) | Moderate (e.g., ~31% for a similar ketone via nitrile route)[1] |
| Starting Materials | Benzene (B151609), Heptanoyl Chloride | 1-Phenyl-1-heptanol | Hexyl Halide, Magnesium, Benzonitrile (B105546) or Benzaldehyde (B42025) |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Oxidizing Agent (e.g., PCC, Swern reagents) | Anhydrous Ether/THF |
| Reaction Conditions | Typically 25-35°C | Mild (PCC, Swern) | Anhydrous conditions, often low temperatures for Grignard formation |
| Advantages | High yield, direct, well-established | Mild conditions (for certain oxidants), selective | Versatile, good for constructing carbon skeletons |
| Disadvantages | Use of stoichiometric, moisture-sensitive Lewis acids; generation of acidic waste | May require prior synthesis of the alcohol precursor; some oxidants are toxic (e.g., chromium-based) | Moisture-sensitive, moderate yields in some cases, potential for side reactions |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and highly effective method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl halide (heptanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.[5][6]
Friedel-Crafts Acylation Pathway
Experimental Protocol (Representative)
Note: This is a general procedure for Friedel-Crafts acylation and may require optimization for this compound synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and benzene (as both reactant and solvent).
-
Addition of Acyl Chloride: Cool the flask in an ice bath. Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Oxidation of 1-Phenyl-1-heptanol
Another common route to ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be synthesized by the oxidation of 1-phenyl-1-heptanol. Several oxidizing agents can be employed for this transformation, with pyridinium (B92312) chlorochromate (PCC) and the conditions for Swern oxidation being popular choices due to their mildness and high selectivity, which minimizes over-oxidation to carboxylic acids.[7][8][9][10]
While specific experimental data for the oxidation of 1-phenyl-1-heptanol to this compound is not prevalent in the reviewed literature, an electrochemical oxidation method for 1-phenylethanol (B42297) to acetophenone (B1666503) has been reported with a 95% yield, indicating that high conversion rates are possible for this type of transformation.[11]
Oxidation Route Workflow
Experimental Protocol (PCC Oxidation - Representative)
Note: This is a general procedure for PCC oxidation and should be adapted for 1-phenyl-1-heptanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758).
-
Addition of Alcohol: Add a solution of 1-phenyl-1-heptanol (1.0 equivalent) in dichloromethane dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica (B1680970) gel to remove the chromium residues. Wash the silica gel with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or vacuum distillation.
Grignard Synthesis
Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and can be utilized for the synthesis of ketones. There are two primary approaches to synthesize this compound using a Grignard reagent:
-
Route 3a: Reaction with a Nitrile: A hexylmagnesium halide (e.g., hexylmagnesium bromide) can react with benzonitrile. The initial adduct, upon acidic workup, hydrolyzes to form this compound.[1] This method directly yields the desired ketone. A study on the synthesis of isobutyrophenone (B147066) using a similar Grignard-nitrile reaction reported a yield of 30.9%.[1]
-
Route 3b: Reaction with an Aldehyde followed by Oxidation: Hexylmagnesium bromide can be reacted with benzaldehyde to produce 1-phenyl-1-heptanol.[12][13][14] This secondary alcohol can then be oxidized to this compound as described in the previous section. While this is a two-step process from the aldehyde, it is a common and reliable method for preparing secondary alcohols.
Grignard Synthesis Pathways
Experimental Protocol (Route 3a: Grignard Reaction with Benzonitrile - Representative)
Note: This is a general procedure and requires strict anhydrous conditions.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of hexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the Grignard reagent to 0°C. Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous ether or THF.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute sulfuric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude this compound can be purified by vacuum distillation.
Conclusion
The choice of synthetic route to this compound depends on several factors including the desired scale, available starting materials, and the importance of yield and purity.
-
Friedel-Crafts acylation stands out as a potentially high-yielding and direct method, making it attractive for large-scale production, provided that the handling of Lewis acids and the associated waste streams are manageable.
-
The oxidation of 1-phenyl-1-heptanol offers a milder alternative, especially when using modern, selective oxidizing agents. This route is particularly useful if the precursor alcohol is readily available.
-
Grignard synthesis provides flexibility in constructing the carbon skeleton. While the nitrile route offers a direct path to the ketone, it may result in lower yields. The aldehyde route, followed by oxidation, is a reliable two-step sequence.
For researchers and drug development professionals, the selection of the optimal synthetic pathway will involve a careful consideration of these trade-offs to achieve the desired quantity and quality of this compound for their specific applications. Further optimization of reaction conditions for each route is likely to improve yields and purity.
References
- 1. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. abechem.com [abechem.com]
- 12. brainly.com [brainly.com]
- 13. chegg.com [chegg.com]
- 14. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Heptanophenone Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of heptanophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a certified reference material (CRM) is central to establishing metrological traceability and ensuring the accuracy and reliability of measurements.
Introduction
This compound, an aromatic ketone, is a molecule of interest in various fields, including fragrance, materials science, and as a potential impurity or starting material in pharmaceutical manufacturing.[1] Accurate quantification is crucial for quality control, stability studies, and regulatory compliance. This guide details validated methodologies for the precise measurement of this compound, enabling researchers to select the most appropriate technique for their specific needs.
Certified Reference Material (CRM)
The foundation of accurate quantitative analysis is the use of a Certified Reference Material (CRM). A CRM is a standard of high purity and well-characterized properties, produced by a metrologically competent body, often under an ISO 17034 accredited process.[2][3] For this guide, we will consider a commercially available this compound reference standard with a certified purity value. It is imperative to use a CRM with a certificate of analysis that states the certified value and its associated uncertainty.
Example this compound CRM Specification:
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1671-75-6[4] |
| Purity (Assay) | 98%[4] |
| Format | Liquid[4] |
| Supplier | Sigma-Aldrich (or equivalent)[4] |
Comparison of Analytical Methods
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of this compound by HPLC-UV and GC-MS, established using a certified reference material.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS analyses are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (ketone chromophore).
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound CRM and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level analysis and complex matrices.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 105 (quantifier), 120, 190 (qualifiers).
-
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound CRM and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve or dilute the sample in the solvent to a concentration within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 105) against the concentration of the this compound standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and the decision-making process for selecting an analytical method.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logic for selecting an analytical method.
References
A Comparative Guide to the Preparation and Certification of a Heptanophenone Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preparation and certification of a heptanophenone analytical standard. It details the synthetic route, purification methods, and a rigorous certification process. Furthermore, it offers a comparative analysis with octanophenone (B1677104), a common alternative, supported by typical analytical data, to aid in the selection of the most appropriate standard for your research needs.
Introduction
This compound (C₁₃H₁₈O) is a valuable analytical standard, often employed as an internal standard in chromatographic methods for the quantification of various analytes. Its well-defined chemical structure, appropriate volatility, and chromatographic behavior make it a reliable reference point.[1] The quality and accuracy of any quantitative analysis are fundamentally dependent on the purity and characterization of the analytical standard used. This guide outlines the necessary steps to prepare and certify a high-purity this compound standard and compares its key analytical attributes with those of octanophenone.
Preparation of this compound
The synthesis of high-purity this compound is most commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of heptanoyl chloride (1.0 equivalent) and benzene (1.2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[2]
Purification of this compound
To achieve the high purity required for an analytical standard (typically ≥99.5%), the crude this compound must be purified. A combination of distillation and, if necessary, recrystallization is recommended.
Experimental Protocol: Purification
1. Fractional Distillation under Reduced Pressure:
This compound has a boiling point of 155°C at 15 mmHg.[4] Fractional distillation under reduced pressure is an effective method to remove volatile impurities and unreacted starting materials.[5][6]
-
Apparatus: A standard fractional distillation setup with a vacuum pump.
-
Procedure: The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.
2. Recrystallization (Optional):
If solid impurities are present or a higher purity is desired, recrystallization can be performed. The choice of solvent is critical. A suitable solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for ketones.
-
Procedure: Dissolve the distilled this compound in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[7]
Certification of the this compound Analytical Standard
A certified analytical standard requires a comprehensive characterization to confirm its identity, purity, and to identify any impurities. This process should be conducted under a quality management system such as ISO 17034 and ISO/IEC 17025.[8][9]
Experimental Protocols: Certification
1. Purity Determination by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 245 nm).
-
Quantification: Purity is determined by the area percentage of the main peak.
2. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: GC coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injection.
-
Detection: Mass spectrometry to identify and quantify volatile impurities.
3. Structural Confirmation by Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands, including a strong carbonyl (C=O) stretch, confirming the ketone functional group.
4. Certificate of Analysis (CoA):
The results of all certification tests are documented in a Certificate of Analysis. The CoA should include the certified purity, uncertainty, identification data, and information on the methods used for certification.
Comparison with Octanophenone Analytical Standard
Octanophenone is a close structural analog and a common alternative to this compound as an internal standard. As a homolog, it shares similar chemical properties, making it a suitable comparator.
Data Presentation: this compound vs. Octanophenone
| Property | This compound | Octanophenone |
| Chemical Formula | C₁₃H₁₈O | C₁₄H₂₀O |
| Molecular Weight | 190.28 g/mol | 204.31 g/mol |
| Boiling Point | 155°C @ 15 mmHg[4] | 165-167°C @ 15 mmHg |
| Typical Purity | ≥98% (Commercial Grade) | ≥98% (Commercial Grade) |
| Certified Purity | ≥99.5% | ≥99.5% |
Performance Comparison
| Performance Parameter | This compound | Octanophenone | Discussion |
| Chromatographic Behavior | Shorter retention time on non-polar GC columns. | Longer retention time on non-polar GC columns. | As homologs, they exhibit predictable elution patterns, allowing for good separation from each other and from many analytes. |
| Response Factor (GC-FID) | Expected to be slightly lower than octanophenone. | Expected to be slightly higher than this compound. | In Flame Ionization Detection (FID), the response is generally proportional to the number of effective carbon atoms. Octanophenone, with one additional carbon, would have a slightly higher response factor.[10] |
| Suitability as Internal Standard | Excellent for a wide range of analytes. | Excellent for a wide range of analytes. | The choice between the two often depends on the retention times of the target analytes to ensure baseline separation. |
Conclusion
The preparation and certification of a this compound analytical standard require a systematic approach involving synthesis, rigorous purification, and multi-technique analytical characterization. For researchers requiring an internal standard, both this compound and its homolog octanophenone are excellent choices. The selection between them should be based on the specific requirements of the analytical method, particularly the chromatographic separation of the standard from the analytes of interest. This guide provides the necessary protocols and comparative data to enable an informed decision and to ensure the quality and reliability of your analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98 1671-75-6 [sigmaaldrich.com]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to FID and MS Detectors for Heptanophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detector is paramount for achieving accurate and reliable quantitative analysis in gas chromatography (GC). This guide provides a comprehensive comparison of two commonly used detectors, the Flame Ionization Detector (FID) and the Mass Spectrometry (MS) detector, for the analysis of heptanophenone, an aromatic ketone relevant in various research and development fields. This comparison is based on a review of established analytical methodologies and performance data for similar compounds, providing a framework for method development and validation.
At a Glance: FID vs. MS for this compound Analysis
| Feature | Flame Ionization Detector (FID) | Mass Spectrometry (MS) Detector |
| Principle | Measures the current produced by the ionization of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Universal detector for carbon-containing compounds; non-selective. | Highly selective, providing structural information for compound identification. |
| Sensitivity | High sensitivity, typically in the picogram (pg) range. | Very high sensitivity, often reaching femtogram (fg) levels, especially in Selected Ion Monitoring (SIM) mode. |
| Linearity | Excellent linearity over a wide dynamic range (typically 107). | Good linearity, but can be narrower than FID and may require more complex calibration models. |
| Compound ID | Based on retention time comparison with a known standard. | Confident identification based on mass spectrum and fragmentation patterns, often matched against a library. |
| Cost | Lower initial purchase and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally considered very robust and easy to operate. | More complex instrumentation requiring specialized training and maintenance. |
Quantitative Performance Comparison
| Parameter | GC-FID (Typical Values) | GC-MS (Typical Values) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL (Scan mode)0.1 - 10 pg/mL (SIM mode) |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL (Scan mode)0.5 - 50 pg/mL (SIM mode) |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are generalized starting protocols for the analysis of this compound by GC-FID and GC-MS. These should be optimized based on the specific instrumentation and analytical requirements.
Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as methanol (B129727) or acetonitrile. A series of calibration standards can then be prepared by serial dilution of the stock solution to cover the desired concentration range. For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and minimize matrix interference.
GC-FID Protocol
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1 (can be optimized)
-
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
GC-MS Protocol
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (or equivalent).
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1 (can be optimized)
-
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode:
-
Full Scan: m/z 40-350 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 105, 120, 190). The choice of ions should be confirmed by analyzing a standard.
-
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for this compound analysis and the fundamental detection principles of FID and MS.
Conclusion: Choosing the Right Detector
The choice between an FID and an MS detector for the analysis of this compound depends on the specific requirements of the application.
-
For routine quantitative analysis where the identity of this compound is already known and high sample throughput is required, the GC-FID is an excellent choice. Its robustness, ease of use, wide linear range, and lower cost make it ideal for quality control and established analytical methods.
-
For applications requiring confident identification of this compound, especially in complex matrices, or for trace-level analysis, the GC-MS is the superior option. The structural information provided by the mass spectrum is invaluable for unambiguous peak identification and for the analysis of unknown samples. The high sensitivity of the MS, particularly in SIM mode, allows for lower detection limits.
Ultimately, for laboratories involved in both research and routine analysis, having access to both GC-FID and GC-MS instrumentation provides the greatest flexibility to tackle a wide range of analytical challenges in the analysis of this compound and other related compounds.
A Comparative Guide to the Identification and Quantification of Impurities in Commercial Heptanophenone
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Heptanophenone, a versatile ketone used as a building block in organic synthesis and as a standard in various analytical techniques, is no exception.[1] Impurities, even in trace amounts, can significantly impact the outcome of reactions, the validity of analytical results, and the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial this compound, supported by experimental protocols and data presentation.
Common Impurities in Commercial this compound
Commercial this compound is typically available with a purity of 98% or higher.[2] The remaining percentage may consist of impurities originating from the manufacturing process, primarily the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, or from degradation upon storage. While specific impurity profiles are often proprietary, a thorough understanding of the synthesis route allows for the prediction of potential process-related impurities and degradation products.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Benzene
-
Heptanoyl chloride
-
-
Byproducts of the Friedel-Crafts Acylation:
-
ortho- and para-Heptanoyl toluene (B28343) (if toluene is present as an impurity in the benzene starting material)
-
Diacylated products (isomers of phenyl heptanoyl ketone)
-
Heptanoic acid (from the hydrolysis of heptanoyl chloride)
-
-
Residual Solvents:
-
Solvents used during the reaction and purification steps (e.g., dichloromethane, nitrobenzene).
-
Potential Degradation Products:
-
Oxidation Products:
-
Benzoic acid
-
Heptanoic acid
-
-
Reduction Products:
-
1-Phenyl-1-heptanol
-
Comparison of Analytical Techniques for Impurity Profiling
The two most common and powerful techniques for the analysis of impurities in volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the nature of the impurities, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Reversed-phase column (e.g., C18) for non-polar to moderately polar compounds. |
| Detector | Mass Spectrometry (MS) for identification and quantification; Flame Ionization Detector (FID) for quantification. | UV-Vis Detector for chromophoric compounds; Mass Spectrometry (MS) for identification and quantification. |
| Sample Preparation | Simple dilution in a volatile organic solvent (e.g., hexane, dichloromethane). | Dilution in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol). |
| Advantages | High resolution for volatile compounds, excellent for identifying unknown impurities when coupled with MS, suitable for residual solvent analysis. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities, straightforward quantification with UV detection. |
| Limitations | Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar impurities. | May have lower resolution for very volatile impurities, mobile phase selection can be more complex. |
Quantitative Data Summary
The following table presents a hypothetical but realistic impurity profile for a commercial batch of this compound (98% purity), as determined by GC-MS and HPLC-UV. This data is for illustrative purposes to highlight the quantitative capabilities of each technique.
| Impurity | Potential Source | GC-MS (Area %) | HPLC-UV (Area %) |
| Benzene | Starting Material | 0.05 | Not typically analyzed |
| Heptanoic Acid | Byproduct/Degradation | 0.45 | 0.50 |
| 1-Phenyl-1-heptanol | Degradation | 0.30 | 0.35 |
| p-Heptanoyl Toluene | Byproduct | 0.60 | 0.65 |
| Diacylated Phenyl Ketone | Byproduct | 0.50 | 0.45 |
| Unknown Impurity 1 | - | 0.10 | 0.05 |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and a split/splitless injector.
-
Autosampler.
2. Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Scan Range: 35 - 450 amu.
-
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity hexane.
4. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percent method, assuming a response factor of 1 for all components relative to this compound. For more accurate quantification, calibration standards of known impurities should be used.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of non-volatile and UV-active impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
4. Data Analysis:
-
Identify impurities by their retention times relative to the main this compound peak.
-
Quantify impurities using the area percent method. For accurate quantification, the relative response factors of the impurities should be determined using reference standards.
Visualizations
The following diagrams illustrate the general workflow for impurity analysis and a decision-making process for method selection.
References
Unveiling the Inhibitory Potency of Heptanophenone and Hexanophenone on Carbonyl Reductase
For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the inhibitory effects of two alkyl phenyl ketones, heptanophenone and hexanophenone (B1345741), on carbonyl reductase, drawing upon key experimental data.
Executive Summary
Recent studies have demonstrated the inhibitory potential of alkyl phenyl ketones against carbonyl reductase. This guide focuses on a direct comparison between this compound and hexanophenone, highlighting their differential inhibitory efficacy. Experimental data reveals that hexanophenone exhibits a stronger inhibitory effect on pig heart carbonyl reductase compared to this compound. The following sections will delve into the quantitative data, the experimental methodologies employed, and a visual representation of the experimental workflow.
Comparative Inhibitory Effects
A key study by Imamura et al. (2007) investigated the inhibitory activities of a series of alkyl phenyl ketones on carbonyl reductase from pig heart cytosol.[1] The findings indicate a clear structure-activity relationship, with the length of the alkyl chain influencing the inhibitory potency.
The study revealed the following order of inhibitory strength: hexanophenone > valerophenone (B195941) > this compound > butyrophenone (B1668137) > propiophenone .[1] This demonstrates that hexanophenone is a more potent inhibitor of carbonyl reductase than this compound under the tested conditions.[1] Furthermore, the study identified hexanophenone as a competitive inhibitor of the enzyme.[1]
| Compound | Concentration (μM) | Enzyme Source | Substrate | Percentage Inhibition (%) | Reference |
| Hexanophenone | 500 | Pig Heart Cytosol | 4-benzoylpyridine (B1666322) | 51.0 ± 5.9 | [1] |
| This compound | 500 | Pig Heart Cytosol | 4-benzoylpyridine | Not explicitly quantified, but lower than hexanophenone | [1] |
Note: While the precise percentage of inhibition for this compound at 500 μM was not explicitly stated in the abstract, the declared order of potency firmly places its inhibitory effect below that of hexanophenone.[1]
Experimental Protocols
The comparative data presented is based on the following experimental methodology as described by Imamura et al. (2007):
Enzyme Preparation: The cytosolic fraction from pig heart was used as the source of carbonyl reductase.
Enzyme Assay: The activity of carbonyl reductase was determined by measuring its ability to reduce the substrate, 4-benzoylpyridine (4-BP), to S(-)-α-phenyl-4-pyridylmethanol (S(-)-PPOL).[2]
Inhibition Study:
-
A reaction mixture was prepared containing the pig heart cytosol, NADPH, and the substrate (4-benzoylpyridine).
-
The inhibitor (this compound or hexanophenone) was added to the reaction mixture at a concentration of 500 μM.[2]
-
The mixture was incubated at 37°C for 10 minutes.[2]
-
The reaction was terminated by boiling the mixture for 2 minutes.[2]
-
After centrifugation to remove precipitated proteins, the supernatant was collected.[2]
-
The amount of the reduction product, S(-)-PPOL, in the supernatant was quantified using High-Performance Liquid Chromatography (HPLC).[2]
-
The percentage inhibition was calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol used to determine the inhibitory effects of this compound and hexanophenone on carbonyl reductase.
Caption: Experimental workflow for assessing enzyme inhibition.
Conclusion
The available experimental evidence clearly indicates that hexanophenone is a more potent inhibitor of pig heart carbonyl reductase than this compound.[1] This difference in inhibitory activity is attributed to the structural variations between the two molecules, specifically the length of the alkyl chain. For researchers engaged in the design and development of enzyme inhibitors, these findings underscore the importance of subtle molecular modifications in determining biological activity. The competitive nature of hexanophenone's inhibition suggests that it directly competes with the substrate for binding to the active site of the enzyme.[1] Further kinetic studies would be beneficial to determine the precise IC50 and Ki values for this compound to allow for a more granular quantitative comparison.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Heptanophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of heptanophenone, a common intermediate and model compound in pharmaceutical and chemical synthesis, is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and available instrumentation. This guide provides an objective comparison of HPLC and GC methods for this compound analysis, supported by representative experimental data to aid in method selection and cross-validation.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. This compound is well-suited for this technique. | Requires volatile or semi-volatile and thermally stable compounds. This compound's volatility allows for its analysis by GC. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require dissolution in a volatile solvent; derivatization is generally not necessary for this compound. |
| Sensitivity | Good sensitivity, often in the low ng range, depending on the detector (e.g., UV-Vis). | High sensitivity, particularly with a Flame Ionization Detector (FID), often reaching the pg range. |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase and stationary phase. | Excellent selectivity, especially with high-resolution capillary columns. |
| Instrumentation | Widely available in analytical laboratories. | Also common, particularly in quality control for volatile and semi-volatile analytes. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of aromatic ketones like this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Protocol
This protocol describes a GC method with Flame Ionization Detection (FID), which is well-suited for the analysis of semi-volatile compounds like this compound.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: 2 minutes at 250°C.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
Performance Data and Cross-Validation
Method validation is performed to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize representative performance data for the described HPLC and GC methods for this compound analysis. A cross-validation approach, where the same set of samples is analyzed by both techniques, is recommended to establish the equivalency and reliability of the data.[1]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Repeatability (%RSD, n=6) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
Table 3: Sensitivity
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Cross-Validation Workflow
A cross-validation study is designed to directly compare the performance of two or more analytical methods. The workflow ensures that any observed differences are due to the methods themselves and not to variations in samples or standards.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC-UV and GC-FID are robust and reliable methods for the quantification of this compound. HPLC is a versatile technique that provides excellent accuracy and precision without the need for high temperatures, making it suitable for a wide range of laboratory settings.[2] GC-FID, on the other hand, offers superior sensitivity and is an excellent choice for analyzing volatile impurities or when trace-level quantification is required. The choice between HPLC and GC will ultimately depend on the specific analytical requirements, including sample matrix, desired sensitivity, and instrument availability. For comprehensive method validation and to ensure data integrity, a cross-validation study is highly recommended to establish the equivalency and reliability of the results obtained from both techniques.
References
Comparative Study of the Biological Activities of Heptanophenone Isomers: A Methodological Guide
Foreword: An extensive review of publicly available scientific literature did not yield any direct comparative studies on the biological activities of 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. Furthermore, no specific quantitative data (e.g., IC50 or MIC values) for the individual isomers across different biological assays could be retrieved. This guide, therefore, provides a framework for researchers to conduct their own comparative studies by presenting detailed experimental protocols for key biological assays and generalized representations of potential mechanisms of action.
Introduction to Heptanophenone Isomers
This compound (C13H18O) is an aromatic ketone with a heptanoyl group attached to a benzene (B151609) ring. The position of the carbonyl group on the heptanoyl chain gives rise to different isomers, including 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. While some studies have suggested general antimicrobial properties and potential inhibitory effects on certain enzymes for aromatic ketones, a direct comparison of the biological activities of these specific positional isomers is lacking.[1] Understanding the structure-activity relationship of these isomers is crucial for potential applications in drug development and other scientific fields.
Table 1: General Properties of this compound Isomers
| Property | 2-Heptanophenone | 3-Heptanone, 1-phenyl- | 4-Heptanone, 1-phenyl- |
| Structure | (Image of 2-heptanophenone structure) | (Image of 3-heptanophenone structure) | (Image of 4-heptanophenone structure) |
| CAS Number | 6175-46-8 | 28940-12-7 | 6669-09-6 |
| Molecular Formula | C13H18O | C13H18O | C13H18O |
| Molecular Weight | 190.28 g/mol | 190.28 g/mol | 190.28 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
Experimental Protocols for Comparative Analysis
To facilitate a comparative study, the following detailed protocols for cytotoxicity, antimicrobial susceptibility, and enzyme inhibition assays are provided. These protocols are generalized and should be optimized for the specific cell lines, microbial strains, and enzymes being investigated.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
This compound isomers (2-, 3-, and 4-)
-
Human cancer cell line (e.g., HeLa, HepG2, or other relevant line)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
Materials:
-
This compound isomers (2-, 3-, and 4-)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound isomers in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: Carbonyl Reductase Inhibition
This protocol is based on the reported inhibitory effect of this compound on carbonyl reductase.
Materials:
-
This compound isomers (2-, 3-, and 4-)
-
Purified carbonyl reductase enzyme
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)
-
Substrate for carbonyl reductase (e.g., a suitable ketone or aldehyde)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer or microplate reader
Protocol:
-
Assay Preparation: In a 96-well plate, add the buffer, NADPH, and the enzyme solution.
-
Inhibitor Addition: Add different concentrations of the this compound isomers to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH) over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the isomer. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of this compound isomers.
Caption: General experimental workflow for the comparative biological evaluation of this compound isomers.
Generalized Signaling Pathway
The following diagram depicts a generalized signaling pathway that could be influenced by aromatic ketones, based on their potential to induce cellular stress and affect metabolic enzymes. This is a hypothetical representation and requires experimental validation.
Caption: A generalized signaling pathway potentially affected by aromatic ketones.
Conclusion
The provided guide offers a comprehensive framework for conducting a comparative study on the biological activities of 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. Due to the current lack of direct comparative data in the scientific literature, the detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are essential for generating novel and valuable data. The visualizations of the experimental workflow and a potential signaling pathway serve as conceptual aids for researchers embarking on this investigation. It is anticipated that the application of these methodologies will elucidate the structure-activity relationships of these isomers and contribute to a better understanding of their biological potential.
References
Safety Operating Guide
Proper Disposal of Heptanophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Heptanophenone
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a ketone used in various research and development applications. Adherence to these procedures will minimize risks and ensure that all disposal activities comply with regulatory standards.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[1][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes.
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.
In the event of exposure, rinse the affected area immediately. For eye contact, flush with water for several minutes, removing contact lenses if present, and continue rinsing.[1][2][4] If skin irritation occurs, wash the area with plenty of soap and water.[4] Seek medical attention if irritation persists.[2][3]
**Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste collection, segregation, storage, and transfer.
Step 1: Waste Collection and Segregation
Proper collection and segregation are critical to prevent hazardous reactions and ensure compliant disposal.
-
Waste Container: All this compound waste, including contaminated labware and residues, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
-
Segregation: Separate liquid this compound waste from solid waste contaminated with the chemical (e.g., gloves, absorbent pads).[5]
Step 2: Container Management
Effective management of the waste container is essential for safety and regulatory adherence.
-
Container Material: The container must be chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw caps (B75204) are generally suitable.
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings required by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][7][8]
Step 3: Temporary Storage
Proper temporary storage of the collected waste is crucial to maintain a safe laboratory environment.
-
Location: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[2][3][5]
-
Conditions: The storage area should be away from heat sources and incompatible materials.[5]
Step 4: Final Disposal
The final disposal of this compound must be handled by qualified personnel or a licensed contractor.
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
Recommended Disposal Methods: The primary recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1] Recycling may also be a possibility.[1]
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of chemical substances.[1]
This compound Properties Relevant to Disposal
The following table summarizes key properties of this compound that inform its safe handling and disposal procedures.
| Property | Value | Citation |
| Chemical Formula | C13H18O | [1] |
| Physical State | Liquid at 20°C | [1] |
| Appearance | Clear, colorless to slightly pale yellow liquid | [1][4] |
| Boiling Point | 283°C | [1] |
| Melting/Freezing Point | 16°C / 17°C | [1][3] |
| Flash Point | 110°C - 113°C | [3][9] |
| Density | 0.946 g/mL at 25°C | [9] |
Experimental Protocols
This document provides procedural guidance for the disposal of this compound and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data sheets and general chemical waste management guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. vumc.org [vumc.org]
- 9. 苯庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Heptanophenone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with heptanophenone. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Quantitative Safety Data
The following table summarizes the key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established.
| Parameter | Value | Source |
| Physical State | Liquid | [1] |
| Molecular Formula | C13H18O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Melting Point | 17°C | [1][2] |
| Boiling Point | 155°C at 15 mmHg | [1][2] |
| Flash Point | 110°C (230°F) | [1] |
| Density | 0.946 g/mL at 25°C | [2] |
| OSHA PEL | No data available | [1] |
| NIOSH REL | No data available | [1] |
| ACGIH TLV | No data available | [1] |
Personal Protective Equipment (PPE) Protocol
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended PPE
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[1] In situations with a higher risk of splashing, a face shield should be worn.[1][3]
-
Hand Protection: Wear chemically resistant protective gloves.[3] The specific glove material should be selected based on an evaluation of the workplace hazards, duration of use, and the glove's chemical resistance.[1]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH- or CEN-certified respirator with organic vapor cartridges should be used.[1]
Donning and Doffing PPE
Donning Sequence:
-
Protective Clothing: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye and Face Protection: Put on safety goggles or glasses. If a face shield is needed, it is donned at this stage.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface.
-
Protective Clothing: Remove the lab coat or coveralls by rolling it down from the shoulders, avoiding contact with the exterior.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles from the back.
-
Respiratory Protection (if required): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3]
Emergency Protocols for Accidental Exposure
Immediate action is critical in the event of accidental exposure to this compound.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected skin with plenty of soap and running water for at least 15 minutes.[1] Seek medical attention if skin irritation occurs.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration or oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental compliance.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[1] Prevent the generation of vapors or mists.[3] Keep containers tightly closed when not in use.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3] Keep the container tightly closed and store in a locked-up location.[1][3]
Spill Response
-
Minor Spill (Contained in a Fume Hood):
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a designated and clearly labeled hazardous waste container.[4][5]
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1] All disposal activities must adhere to federal, state, and local regulations.[1][3] Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
